molecular formula C11H14FN3O5 B14045363 n4-Boc-5-fluorocytosin-1-yl-acetic acid

n4-Boc-5-fluorocytosin-1-yl-acetic acid

Cat. No.: B14045363
M. Wt: 287.24 g/mol
InChI Key: YEVGELXXTMEFRA-UHFFFAOYSA-N
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Description

N4-Boc-5-fluorocytosin-1-yl-acetic acid (CAS 2072152-25-9) is a sophisticated fluorinated pyrimidine derivative designed for advanced research in medicinal and nucleoside chemistry. This compound features a tert-butoxycarbonyl (Boc) protective group on the cytosine base nitrogen, enhancing its stability and making it a crucial synthetic intermediate. Its primary research application lies in the synthesis of novel fluorinated nucleoside and nucleotide analogs . The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring, a well-established bioisostere, significantly alters the electronic and steric parameters of the molecule. This modification can enhance metabolic stability, influence lipophilicity, and improve the overall pharmacokinetic profile of the resulting nucleos(t)ides, making them valuable candidates for investigating antiviral and anticancer therapeutic strategies . The compound serves as a key building block for researchers exploring the mechanism of action of fluoropyrimidines. Once incorporated into a nucleoside structure and metabolically activated within cells, analogous 5-fluorocytosine compounds are known to be converted into 5-fluorouracil (5-FU). Subsequently, 5-FU can be metabolized to 5-fluorodeoxyuridine monophosphate (5-FdUMP), which inhibits thymidylate synthase, a critical enzyme for DNA synthesis. Alternatively, its conversion to 5-fluorouridine triphosphate (5-FUTP) leads to its incorporation into RNA, ultimately disrupting protein synthesis . This dual mechanism of action—inhibiting both DNA and RNA biosynthesis—makes related compounds powerful tools for studying cell proliferation and developing novel chemotherapeutic and antifungal agents . Researchers value this Boc-protected derivative for its utility in constructing targeted probes and potential active pharmaceutical ingredients (APIs) while maintaining strict control over reaction pathways during complex syntheses.

Properties

Molecular Formula

C11H14FN3O5

Molecular Weight

287.24 g/mol

IUPAC Name

2-[5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C11H14FN3O5/c1-11(2,3)20-10(19)14-8-6(12)4-15(5-7(16)17)9(18)13-8/h4H,5H2,1-3H3,(H,16,17)(H,13,14,18,19)

InChI Key

YEVGELXXTMEFRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=O)N(C=C1F)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight of N4-Boc-5-fluorocytosin-1-yl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive analysis of the molecular weight of N4-Boc-5-fluorocytosin-1-yl-acetic acid, a key intermediate in medicinal chemistry and drug development. A precise understanding of a compound's molecular weight is fundamental for its synthesis, characterization, and application. This document details the systematic derivation of the molecular formula, presents a meticulous calculation of its average molecular weight and monoisotopic mass, and discusses the profound implications of this parameter in a research and development setting. Through a combination of structural analysis, computational data, and discussion of analytical principles, this guide serves as an authoritative resource for scientists engaged in the fields of chemical synthesis and pharmaceutical sciences.

Introduction: A Multifaceted Synthetic Building Block

This compound is a synthetic derivative of 5-fluorocytosine (5-FC), a well-established antifungal agent.[1][2] 5-FC itself acts as a prodrug, which upon conversion to 5-fluorouracil inside fungal cells, inhibits DNA and RNA synthesis.[2] The parent molecule's biological significance makes its derivatives, such as the topic compound, of high interest for the development of novel therapeutics, including antifungal and antineoplastic agents.[3]

The structural modifications present in this compound serve specific, critical functions in organic synthesis:

  • 5-Fluoro Group: The fluorine atom at the C5 position is a key pharmacophore, often enhancing metabolic stability and modulating the electronic properties of the pyrimidine ring.

  • N1-Acetic Acid Moiety: The carboxymethyl group at the N1 position provides a reactive handle for further chemical elaboration, such as amide bond formation, enabling the linkage of the core structure to other molecules or scaffolds.

  • N4-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for the exocyclic amine (N4). Its presence prevents unwanted side reactions at this position, allowing for selective chemistry at other sites, such as the N1-acetic acid.[4]

Given its role as a precisely engineered building block, an exact and verifiable understanding of its molecular weight is not merely academic; it is an absolute prerequisite for its successful application.

Derivation of the Definitive Molecular Formula

The first principle in determining molecular weight is the establishment of an accurate molecular formula. This is derived by a systematic deconstruction of the molecule's chemical structure and an atomic census.

  • Core Structure (5-Fluorocytosine): The foundational unit is 5-fluorocytosine. Its molecular formula is C4H4FN3O.[1]

  • N1-Alkylation (Acetic Acid): An acetic acid group (-CH2COOH) is attached to the N1 position of the pyrimidine ring. This involves the removal of one hydrogen atom from N1 and the addition of the C2H3O2 group.

  • N4-Protection (Boc Group): A tert-butoxycarbonyl group (-COOC(CH3)3) is attached to the N4 exocyclic amine. This involves the removal of one hydrogen atom from the amine and the addition of the C5H9O2 group.

A comprehensive atom count of the final structure, this compound, yields the following:

  • Carbon (C): 4 (pyrimidine ring) + 2 (acetic acid) + 5 (Boc group) = 11

  • Hydrogen (H): 1 (on C6) + 1 (on N3) + 1 (on N4 as NH-Boc) + 2 (acetic CH2) + 1 (acetic COOH) + 9 (Boc t-butyl group) = 15

  • Fluorine (F): 1

  • Nitrogen (N): 2 (in ring) + 1 (exocyclic N4) = 3

  • Oxygen (O): 1 (ring C2=O) + 2 (acetic acid) + 2 (Boc group) = 5

Thus, the definitive molecular formula is established as: C₁₁H₁₅FN₃O₅ . An analogous, non-fluorinated compound, N4-Boc-cytosin-1-yl acetic acid, is reported with the formula C11H15N3O5, further corroborating the atom count of the carbon, hydrogen, nitrogen, and oxygen backbone.[5][6][7][8]

Caption: Chemical structure of this compound.

Precise Calculation of Molecular Weight

With the molecular formula C₁₁H₁₅FN₃O₅ confirmed, we can calculate its molecular weight. It is crucial to distinguish between two key values: the average molecular weight (used for macroscopic, stoichiometric calculations) and the monoisotopic mass (used for high-resolution mass spectrometry).

The average molecular weight is calculated using the standard atomic weights of the elements, which are weighted averages of their natural isotopic abundances.[9][10]

Table 1: Calculation of Average Molecular Weight for C₁₁H₁₅FN₃O₅

ElementSymbolCountStandard Atomic Weight ( g/mol )[9][11]Total Contribution ( g/mol )
CarbonC1112.011132.121
HydrogenH151.00815.120
FluorineF118.99818.998
NitrogenN314.00742.021
OxygenO515.99979.995
Total 314.255

The average molecular weight of this compound is 314.26 g/mol (rounded to two decimal places).

For high-resolution mass spectrometry (HRMS), which can resolve isotopes, the monoisotopic mass is the relevant value. This is calculated using the mass of the most abundant isotope of each element.

Table 2: Calculation of Monoisotopic Mass for C₁₁H₁₅FN₃O₅

ElementIsotopeCountIsotopic Mass (Da)Total Contribution (Da)
Carbon¹²C1112.000000132.000000
Hydrogen¹H151.00782515.117375
Fluorine¹⁹F118.99840318.998403
Nitrogen¹⁴N314.00307442.009222
Oxygen¹⁶O515.99491579.974575
Total 314.099575

The monoisotopic mass of this compound is 314.0996 Da .

The Role of Molecular Weight in a Scientific Workflow

The accurate molecular weight is a cornerstone of chemical and pharmaceutical development, influencing nearly every stage of the workflow.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & QC cluster_application Application & Formulation synthesis Stoichiometric Calculations (Reagent Quantities) purification Chromatography (Fraction Identification) synthesis->purification ms Mass Spectrometry (Identity Confirmation) nmr NMR Spectroscopy (Structural Elucidation) ms->nmr purity Purity Assessment (e.g., HPLC-UV) nmr->purity solution Solution Preparation (Molar Concentrations) formulation Formulation Development (Dosage Calculations) solution->formulation MW Accurate Molecular Weight (314.26 g/mol) MW->synthesis informs MW->ms confirms MW->solution enables

Caption: The central role of molecular weight in the R&D workflow.

  • Synthesis and Stoichiometry: All synthetic protocols rely on mole-based ratios. The conversion from mass (grams) to moles, which dictates the precise amount of reactants, catalysts, and reagents, is impossible without an accurate molecular weight. Errors here lead to incomplete reactions, excess waste, and purification difficulties.

  • Analytical Characterization: In mass spectrometry, the experimentally observed mass-to-charge ratio (m/z) is compared directly to the calculated monoisotopic mass. A match within a tight tolerance (typically <5 ppm in HRMS) is a primary method for confirming the identity of a synthesized compound.

  • Solution Preparation and Dosing: For biological assays, pharmacological studies, or formulation development, preparing solutions of a specific molarity (moles per liter) is standard practice. The molecular weight is the direct conversion factor between the mass of the solid compound and the number of moles required for these solutions.

Conclusion

The molecular weight of this compound has been definitively established as 314.26 g/mol (average) and its monoisotopic mass as 314.0996 Da , based on its derived molecular formula of C₁₁H₁₅FN₃O₅ . This value is not a mere physical constant but a critical operational parameter that ensures accuracy, reproducibility, and validity across the entire spectrum of chemical synthesis, analytical characterization, and pharmaceutical application. For any researcher utilizing this important synthetic intermediate, this guide provides the foundational data and scientific rationale necessary for its effective and reliable use.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. Available at: [Link]

  • Siyavula. Periodic Table of the Elements. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights (CIAAW). Standard Atomic Weights. Available at: [Link]

  • SATHEE. Atomic Mass Of Elements. Available at: [Link]

  • Cusabio. N4-Boc-cytosin-1-ylaceticacid. Available at: [Link]

  • Wikipedia. Periodic table. Available at: [Link]

  • Kim, K. H., et al. (2002). Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 12(3), 483-6. Available at: [Link]

  • Sabbatino, F., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Reactions, 3(1), 81-93. Available at: [Link]

  • Medicines for All Institute (M4ALL), VCU. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(33), 5519-5526. Available at: [Link]

  • Shenzhen Nexconn Pharmatechs Ltd. CAS 172405-16-2 N4-Boc-cytosin-1-yl acetic acid. Available at: [Link]

  • Panasyn(Henan)Medicine Science and Technology Co., Ltd. N4-Boc-cytosin-1-yl acetic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3366, Flucytosine. Available at: [Link]

  • Google Patents. US4703121A - Process for the preparation of 5-fluorocytosine.

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Synthesis of N4-Boc-5-fluorocytosin-1-yl-acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N4-Boc-5-fluorocytosin-1-yl-acetic acid is a key intermediate in the synthesis of various antiviral and anticancer agents. Its structural motif, combining the biologically active 5-fluorocytosine core with a functionalized acetic acid side chain at the N1 position, makes it a valuable building block for the development of novel therapeutics. This guide provides a comprehensive overview of a robust and well-documented synthetic route to this important compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

The core of this synthesis involves a three-step sequence starting from the commercially available antifungal agent, 5-fluorocytosine. The strategy hinges on the regioselective protection of the exocyclic amino group, followed by N1-alkylation, and concluding with the hydrolysis of an ester to yield the final carboxylic acid. Each step has been optimized to ensure high yields and purity, with detailed protocols and explanations of the underlying chemical logic.

Overall Synthesis Workflow

The synthesis of this compound can be efficiently achieved through the following three-stage process:

  • N4-Boc Protection of 5-Fluorocytosine: The initial step involves the selective protection of the N4-amino group of 5-fluorocytosine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions at the exocyclic amine during the subsequent alkylation step.

  • N1-Alkylation with Ethyl Bromoacetate: The N4-protected intermediate is then subjected to N1-alkylation using ethyl bromoacetate. This reaction introduces the acetic acid ester moiety at the desired position on the pyrimidine ring.

  • Hydrolysis of the Ethyl Ester: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding the target molecule, this compound.

Synthesis_Workflow start 5-Fluorocytosine step1 Step 1: N4-Boc Protection start->step1 intermediate1 N4-Boc-5-fluorocytosine step1->intermediate1 step2 Step 2: N1-Alkylation intermediate1->step2 intermediate2 Ethyl N4-Boc-5-fluorocytosin-1-yl-acetate step2->intermediate2 step3 Step 3: Ester Hydrolysis intermediate2->step3 end This compound step3->end

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-Fluorocytosine (Starting Material)

While 5-fluorocytosine is commercially available, for completeness, a common and scalable synthesis route starting from 5-fluorouracil is briefly outlined here. This method involves the conversion of 5-fluorouracil to a more reactive intermediate, followed by amination.[1][2]

Reaction Scheme:

5-Fluorouracil → 2,4-dichloro-5-fluoropyrimidine → 4-amino-2-chloro-5-fluoropyrimidine → 5-Fluorocytosine

A well-established method involves reacting 5-fluorouracil with a chlorinating agent like phosphorus oxychloride to yield 2,4-dichloro-5-fluoropyrimidine. This intermediate is then selectively aminated at the C4 position, followed by hydrolysis to give 5-fluorocytosine.[2] More recent and efficient methods starting from chloroacetamide have also been developed, offering a low-cost synthesis without the need for chromatographic purification.[3][4]

Part 2: N4-Boc Protection of 5-Fluorocytosine

The selective protection of the exocyclic N4-amino group is a critical step to ensure the regioselectivity of the subsequent N1-alkylation. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the alkylation and its facile removal under acidic conditions if required.

Protocol:

  • Dissolution: Suspend 5-fluorocytosine (1 equivalent) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP, catalytic amount) and triethylamine (TEA, 1.5-2.0 equivalents).

  • Boc Anhydride Addition: To the stirred suspension, add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure N4-Boc-5-fluorocytosine.

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for its ability to dissolve the starting materials and intermediates.

  • Base: A combination of DMAP as a catalyst and TEA as a stoichiometric base is effective for the acylation of the amino group. DMAP enhances the reactivity of Boc anhydride.

  • Reagent: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group.

Quantitative Data Summary:

ReagentMolar Equiv.Purpose
5-Fluorocytosine1.0Starting Material
(Boc)₂O1.1 - 1.2Protecting Agent
Triethylamine1.5 - 2.0Base
DMAP0.1 (catalytic)Catalyst
DMF-Solvent
Part 3: N1-Alkylation of N4-Boc-5-fluorocytosine

With the N4-amino group protected, the N1 position of the pyrimidine ring is now the most nucleophilic nitrogen, allowing for regioselective alkylation. The choice of a suitable base is critical to deprotonate the N1-proton without promoting unwanted side reactions.

N1_Alkylation cluster_reactants Reactants cluster_product Product N4-Boc-5-fluorocytosine N4-Boc-5-fluorocytosine Reaction N4-Boc-5-fluorocytosine->Reaction + Ethyl bromoacetate + Base Ethyl bromoacetate Ethyl bromoacetate Base (e.g., K2CO3) Base (e.g., K2CO3) Ethyl N4-Boc-5-fluorocytosin-1-yl-acetate Ethyl N4-Boc-5-fluorocytosin-1-yl-acetate Reaction->Ethyl N4-Boc-5-fluorocytosin-1-yl-acetate

Caption: N1-Alkylation of N4-Boc-5-fluorocytosine.

Protocol:

  • Reactant Mixture: To a solution of N4-Boc-5-fluorocytosine (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, ethyl N4-Boc-5-fluorocytosin-1-yl-acetate, can be purified by column chromatography.

Expertise & Experience Insights:

  • The choice of a mild base like potassium carbonate is crucial to prevent the deprotection of the Boc group or hydrolysis of the ester. Stronger bases could lead to undesired side reactions.

  • The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting decomposition of the starting materials or product.

  • The regioselectivity of the N1-alkylation is generally high due to the electronic and steric effects of the N4-Boc group.

Quantitative Data Summary:

ReagentMolar Equiv.Purpose
N4-Boc-5-fluorocytosine1.0Substrate
Ethyl bromoacetate1.1 - 1.2Alkylating Agent
Potassium Carbonate1.5 - 2.0Base
DMF or Acetonitrile-Solvent
Part 4: Hydrolysis of Ethyl N4-Boc-5-fluorocytosin-1-yl-acetate

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation typically achieved under basic conditions.[5][6]

Protocol:

  • Dissolution: Dissolve the ethyl N4-Boc-5-fluorocytosin-1-yl-acetate (1 equivalent) in a mixture of a water-miscible organic solvent like tetrahydrofuran (THF) or methanol and water.

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, 1.5-2.0 equivalents) or sodium hydroxide (NaOH), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification and Extraction: Once the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4. This will protonate the carboxylate to form the carboxylic acid. Extract the product with a suitable organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Trustworthiness Through Self-Validation:

  • The progress of the hydrolysis can be easily monitored by TLC, as the carboxylic acid product will have a different Rf value than the starting ester.

  • The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a carboxylic acid proton signal in the ¹H NMR and the disappearance of the ethyl ester signals are key indicators of a successful reaction.

Quantitative Data Summary:

ReagentMolar Equiv.Purpose
Ethyl N4-Boc-5-fluorocytosin-1-yl-acetate1.0Substrate
Lithium Hydroxide or Sodium Hydroxide1.5 - 2.0Base for Hydrolysis
THF/Water or Methanol/Water-Solvent System
1N HClAs neededAcid for Neutralization

Conclusion

This technical guide provides a detailed and reliable synthetic route for the preparation of this compound. By following the outlined protocols, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development endeavors. The provided explanations for the experimental choices and the emphasis on reaction monitoring and characterization ensure a high degree of scientific integrity and reproducibility. The synthesis is based on well-established chemical transformations, making it a practical and scalable approach for laboratory and potentially industrial applications.

References

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  • Yan, S. F., & Yu, A. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(1), 118-121.
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  • Dietz, J. P., Derstine, B. P., Opatz, T., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(34), 5519-5526.
  • Kim, K. H., Kim, J. Y., Lee, K. H., Noh, M. J., Kim, Y. C., & Park, H. J. (2002). Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. Bioorganic & medicinal chemistry letters, 12(3), 483–486.
  • Perumalla, S. R., Pedireddi, V. R., & Sun, C. C. (2013). Design, synthesis, and characterization of new 5-fluorocytosine salts. Molecular pharmaceutics, 10(6), 2462–2466.
  • Perumalla, S. R., Pedireddi, V. R., & Sun, C. C. (2013). Design, synthesis, and characterization of new 5-fluorocytosine salts. Molecular pharmaceutics, 10(6), 2462–2466.
  • Rodriguez, J. B., & Zamboni, M. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Molecules (Basel, Switzerland), 27(3), 1033.
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  • Crimmins, M. T., & Christie, H. S. (2013). Synthesis of Cyclopentanyl Carbocyclic 5-Fluorocytosine ((−)-5-Fluorocarbodine) Using a Facially Selective Hydrogenation Approach. The Journal of organic chemistry, 78(3), 1238–1244.
  • Dietz, J. P., Derstine, B. P., Opatz, T., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(34), 5519-5526.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

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Introduction: The Critical Role of Solubility in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N4-Boc-5-fluorocytosin-1-yl-acetic acid in DMSO

This guide provides a comprehensive technical overview of the solubility of this compound in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data provision to explain the underlying chemical principles and provide robust, field-tested protocols for empirical solubility determination.

In the realm of drug discovery and development, understanding the solubility of a compound is a cornerstone of its preclinical evaluation. This compound, a modified nucleoside analogue, represents a class of molecules with significant therapeutic potential. Dimethyl sulfoxide (DMSO) is the most prevalent solvent used for creating high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[1][2] Its ability to dissolve a wide array of both polar and nonpolar compounds makes it an invaluable tool.[1][2] However, the solubility of a compound in DMSO is not a given and must be empirically determined to ensure the integrity of experimental data. An inaccurate understanding of a compound's solubility can lead to significant errors in concentration-dependent assays, precipitation issues, and ultimately, the misinterpretation of biological activity.

This guide will deconstruct the molecular features of this compound to predict its solubility behavior in DMSO and provide detailed, validated protocols for its quantitative measurement.

Physicochemical Landscape: Predicting Solubility

While a definitive, publicly available solubility value for this compound in DMSO is not documented, an expert analysis of its structure allows for a strong theoretical prediction.

  • The Solvent: Dimethyl Sulfoxide (DMSO) DMSO is a highly polar, aprotic solvent with a strong hydrogen bond accepting capability.[1] Its versatility in dissolving a vast range of substances stems from this unique combination of properties.[2][3] For laboratory use, particularly in cell-based assays, it is crucial to use anhydrous DMSO (≥99.9% purity) to prevent the introduction of water, which can significantly alter the solubility of hydrophobic compounds.

  • The Solute: A Structural Analysis of this compound To understand the solubility of this molecule, we must consider the contribution of its distinct chemical moieties:

    • 5-Fluorocytosine Core: The parent molecule, 5-Fluorocytosine (5-FC), exhibits limited solubility in DMSO, with reported values around 0.2 mg/mL.[4][5] The fluorine atom at the 5-position increases the lipophilicity compared to cytosine and enhances metabolic stability, which can subtly influence its interaction with solvents.[6][7]

    • N⁴-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic moiety commonly used in organic synthesis. A key, and often intended, consequence of adding a Boc group is the significant enhancement of a molecule's solubility in organic solvents.[8][9] This is arguably the most significant contributor to the overall solubility of the target molecule in DMSO. The Boc group disrupts the intermolecular hydrogen bonding that can occur between the cytosine rings, which would otherwise favor a solid, crystalline state over dissolution.

    • 1-yl-acetic acid Moiety: The carboxylic acid group introduces a polar, hydrophilic component capable of hydrogen bonding. While this group enhances aqueous solubility, its impact on DMSO solubility is more complex. However, given DMSO's ability to act as a hydrogen bond acceptor, it is expected to favorably interact with this acidic proton, contributing positively to dissolution.

Predicted Solubility: Based on this analysis, it is predicted that the this compound will have a substantially higher solubility in DMSO than the parent 5-fluorocytosine. The dominant lipophilic character of the Boc group is expected to overcome the limited solubility of the core structure, resulting in good to excellent solubility suitable for creating concentrated stock solutions (e.g., >10 mM).

Experimental Protocols for Solubility Determination

To move from theoretical prediction to empirical fact, rigorous experimental determination is necessary. The two most relevant methods for preclinical drug development are the determination of thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This "gold standard" method measures the saturation concentration of a compound in a solvent at equilibrium.[10] It is a time-intensive but highly accurate procedure.

Causality Behind the Protocol: The core principle is to create a supersaturated solution and allow it to equilibrate over an extended period. This ensures that the measured concentration represents the true thermodynamic limit of solubility, independent of the dissolution rate. Centrifugation then separates the undissolved solid, allowing for the precise quantification of the dissolved compound in the supernatant.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a clean, 2 mL microcentrifuge tube.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 500 µL).

  • Equilibration: Seal the tube and place it on a rotating shaker or vortex mixer at a constant temperature (typically 25 °C). Allow the mixture to equilibrate for 24-48 hours to ensure saturation is reached.[10]

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[11]

  • Sample Collection: Carefully collect a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

  • Quantification:

    • Perform a serial dilution of the supernatant with an appropriate solvent (e.g., methanol or acetonitrile).

    • Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.

    • Back-calculate to determine the original concentration in the DMSO supernatant. This value is the thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. It is highly relevant for predicting precipitation issues in aqueous-based biological assays.

Causality Behind the Protocol: This method mimics the process of adding a DMSO stock solution to cell culture media or assay buffer. The point at which the compound precipitates out of the aqueous solution upon dilution is its kinetic solubility limit. This is often measured by an increase in turbidity (light scattering).[10]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Aqueous Dilution: To each well, add a precise volume of a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve the final desired assay concentrations (typically ensuring the final DMSO concentration is <1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).[10]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a non-absorbing wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed compared to controls is defined as the kinetic solubility limit.

Data Presentation and Visualization

Quantitative solubility data should be presented clearly and concisely.

Table 1: Summary of Solubility Data for this compound

ParameterValueUnitMethod
Thermodynamic SolubilityTo Be Determinedmg/mL or mMShake-Flask Method
Kinetic Solubility (PBS, pH 7.4)To Be DeterminedµMTurbidimetric Assay

Diagrams of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Shake_Flask_Workflow cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis A Add Excess Solid to Tube B Add Anhydrous DMSO A->B C Equilibrate for 24-48h at 25°C B->C D Centrifuge at High Speed C->D E Collect Supernatant D->E F Quantify by HPLC E->F G Thermodynamic Solubility F->G Result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Stock & Dilution cluster_assay Assay & Measurement A Prepare High-Conc. DMSO Stock B Serial Dilution in 96-Well Plate A->B C Add Aqueous Buffer (e.g., PBS) B->C D Incubate for 2 Hours C->D E Measure Turbidity (Nephelometry) D->E F Kinetic Solubility Limit E->F Result

Sources

mass spectrometry of "n4-Boc-5-fluorocytosin-1-yl-acetic acid"

Technical Guide: Mass Spectrometry of -Boc-5-fluorocytosin-1-yl-acetic acid

Executive Summary

This technical guide details the mass spectrometric characterization of


-Boc-5-fluorocytosin-1-yl-acetic acid

This document is designed for analytical scientists and medicinal chemists requiring precise protocols for structural validation, impurity profiling, and quality control (QC) prior to solid-phase peptide synthesis (SPPS).

Part 1: Molecular Identity & Physicochemical Context[1]

Before initiating MS analysis, the analyte's structural properties must be defined to predict ionization and fragmentation.

Chemical Profile
PropertySpecification
Chemical Name

-Boc-5-fluorocytosin-1-yl-acetic acid
Molecular Formula

Monoisotopic Mass 287.0918 Da
Molecular Weight 287.25 g/mol
Structural Role PNA Monomer Precursor (Nucleobase + Linker)
Key Moieties 1. 5-Fluorocytosine Core: Fluorinated pyrimidine base.2.[1]

-Boc:
Acid-labile amine protection.3. N1-Acetic Acid: Carboxylic acid linker for backbone coupling.
Solubility & Stability
  • Solubility: Poor in water. Soluble in DMF (Dimethylformamide), DMSO , and NMP . Moderately soluble in Methanol/Acetonitrile.

  • Stability Warning: The

    
    -Boc group is acid-sensitive . Prolonged exposure to acidic mobile phases (e.g., >0.1% TFA) or high source temperatures can induce premature deprotection (in-source fragmentation), leading to false identification of impurities.
    

Part 2: Experimental Protocol (LC-MS)

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO or DMF (1 mg/mL).

  • Working Solution: Dilute stock 1:100 into 50:50 Acetonitrile:Water .

    • Note: Do not use TFA in the dilution solvent. Use 0.1% Formic Acid only if necessary for ionization, but keep exposure time short.

LC-MS Conditions

To prevent on-column degradation while ensuring retention of the polar acid, a reverse-phase method with a mild buffer is required.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse or Waters BEH), 2.1 x 50 mm, 1.8 µmRetains the hydrophobic Boc group while resolving polar impurities.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+ without the aggressive hydrolysis of TFA.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 95% B over 5-8 minsRapid elution prevents broad peaks common with free carboxylic acids.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI sources.
Column Temp 30°CModerate temp preserves the Boc group.
Ionization Source Parameters (ESI)
  • Mode: Positive (ESI+) is preferred for structural elucidation (fragmentation). Negative (ESI-) is preferred for molecular weight confirmation (cleaner

    
     peak).
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage / Fragmentor: Low (10-20 V).

    • Critical: High cone voltage will strip the Boc group before the quadrupole, showing a false parent ion at m/z 188 instead of 288.

Part 3: Fragmentation Dynamics (MS/MS)

Understanding the fragmentation is essential for confirming the position of the fluorine and the integrity of the protecting group.

Primary Fragmentation Pathway (ESI+)

The protonated precursor

  • Precursor Selection: m/z 288.1

  • Loss of Isobutylene (-56 Da): The tert-butyl cation is ejected, or isobutylene is lost neutrally.

    • Product:

      
      
      
    • Mechanism:[2] McLafferty-like rearrangement or charge-remote fragmentation at the Boc carbamate.

  • Decarboxylation (-44 Da): The remaining carbamic acid is unstable and loses

    
    .
    
    • Product:

      
      
      
    • Identity: This is the protonated 5-fluorocytosin-1-yl-acetic acid (the deprotected species).

  • Core Fragmentation: High energy collision breaks the N1-linker bond.

    • Product: 5-Fluorocytosine ion

      
      
      
Visualization of Fragmentation

The following diagram illustrates the specific mass transitions.

GMPrecursor [M+H]+m/z 288.09(Intact N4-Boc-5-F-Cyt-AcOH)Frag1Fragment 1m/z 232.03(Loss of Isobutylene -56 Da)M->Frag1 - C4H8 (Isobutylene) Low CE (10-15 eV)Frag2Fragment 2m/z 188.04(Loss of CO2 -44 Da)[Deprotected Species]M->Frag2 - Boc Group (-100 Da) In-Source Decay RiskFrag1->Frag2 - CO2 Spontaneous / Low CEFrag3Core Ionm/z 130.04(5-Fluorocytosine base)Frag2->Frag3 - Acetic Acid Linker High CE (>25 eV)

Figure 1: ESI+ Fragmentation pathway of N4-Boc-5-fluorocytosin-1-yl-acetic acid. The transition from 288 to 188 is the primary diagnostic for Boc integrity.

Part 4: Quality Control & Troubleshooting

Common Impurities
m/z (ESI+)IdentificationCause
188.1 Free Amine (Deprotected) Acidic hydrolysis during storage or high in-source energy.
130.0 Free Nucleobase Cleavage of the N1-acetic acid linker (degradation).
310.1 Sodium Adduct

Common in glass containers; does not fragment easily.
575.2 Dimer

High concentration artifact; dilute sample.
Analytical Workflow Diagram

Use this decision tree to validate batch quality.

WorkflowSampleSample Solution(10 µg/mL in 50% MeCN)ESIESI Source(Pos Mode)Sample->ESIScanFull Scan MS1(m/z 100-600)ESI->ScanCheck1Major Peak@ 288?Scan->Check1Check2Peak @ 188> 5%?Check1->Check2YesFailFAIL:Deprotected/DegradedCheck1->FailNo (Only 188 seen)PassPASS:Intact MonomerCheck2->PassNoOptimizeAction:Lower Cone VoltageCheck2->OptimizeYes (In-Source Frag?)Optimize->ScanRetest

Figure 2: QC Decision Tree. Differentiating between true chemical impurities and instrumental artifacts is crucial for Boc-protected PNA monomers.

Part 5: References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science.

    • Context: Foundational paper on PNA structure and synthesis.

  • ChemicalBook. (2024). N4-Boc-cytosin-1-yl acetic acid Product Entry.

    • Context: Verification of the non-fluorinated analog structure and CAS registry for comparison.

  • Cayman Chemical. (2024). 5-Fluorocytosine Product Information.

    • Context: Physicochemical properties and stability of the 5-fluorocytosine core.[3]

  • Hudson, D. (1999). Matrix-assisted laser desorption/ionization mass spectrometry of peptide nucleic acids. Journal of Mass Spectrometry.

    • Context: Authoritative guide on MS fragmentation patterns of PNA backbones and monomers.

Advanced Bioconjugation Strategies: The Acetic Acid Derivative Toolkit

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource on Acetic Acid-Derived Linker Architectures in bioconjugation. While "acetic acid linker" is a broad term, in high-precision bioconjugation, it specifically refers to three critical classes of reagents derived from the acetic acid scaffold: Haloacetyls (for thioether formation), (Aminooxy)acetic acid (for stable oxime ligation), and Carboxymethyl spacers .

Executive Summary: The Acetyl Scaffold in Bioconjugation

The acetic acid moiety (


) serves as a fundamental structural template for a diverse class of bioconjugation linkers. By functionalizing the 

-carbon, we generate Haloacetyls (Iodo-/Bromo-acetyl), which are premier reagents for cysteine-selective conjugation. By functionalizing the hydroxyl group or replacing the methyl protons with heteroatoms, we generate (Aminooxy)acetic acid (AOA) linkers, essential for site-specific carbonyl conjugation (glycan engineering).

Unlike maleimides, which can undergo retro-Michael addition (exchange) in plasma, acetic acid-derived thioether linkages are irreversible and chemically stable. This guide details the mechanism, selection, and application of these linkers.

Haloacetyl Linkers (Iodoacetyl & Bromoacetyl)

Mechanism of Action

Haloacetyl linkers function via a nucleophilic substitution (


) mechanism.[1][2] The sulfhydryl group of a cysteine residue attacks the 

-carbon of the acetyl group, displacing the halide (Iodine or Bromine) to form a stable thioether bond .
  • Iodoacetyl (

    
    ):  Highly reactive.[2] Reacts rapidly with sulfhydryls at physiological pH (7.2–7.5). However, if the pH rises above 8.0, it loses specificity and may alkylate histidines or lysines [1].
    
  • Bromoacetyl (

    
    ):  Less reactive than iodoacetyl, requiring slightly higher pH (8.0–8.5) or longer reaction times. This lower reactivity often translates to higher specificity for thiols over amines in complex protein mixtures [2].
    
Strategic Selection: Haloacetyls vs. Maleimides
FeatureHaloacetyl (Acetyl-Thioether)Maleimide (Succinimidyl-Thioether)
Bond Stability Irreversible (High stability in plasma)Reversible (Subject to Retro-Michael exchange)
Selectivity High (at pH < 8.0)High (at pH 6.5–7.5)
Reaction Speed Slower (requires protection from light)Fast
Hydrolysis Susceptible to hydrolysis at high pHRing hydrolysis can stabilize the adduct
Application Peptides, stable ADCs, radio-labelingGeneral protein conjugation, rapid labeling

Expert Insight: Use Haloacetyls when the conjugate must survive harsh downstream processing or extended plasma circulation without "linker exchange" with serum albumin.

(Aminooxy)acetic Acid (AOA) Linkers

Mechanism: Oxime Ligation

(Aminooxy)acetic acid derivatives (


) react with aldehydes or ketones to form oxime linkages .[3] This is particularly powerful for site-specific ADCs  where antibodies are glycosylated, and the glycans are oxidized to generate aldehydes.
  • Stability: The oxygen atom adjacent to the nitrogen (the "alpha effect") makes the oxime bond significantly more stable to hydrolysis than a standard hydrazone bond [3].

  • pH Dependency: The reaction is acid-catalyzed, typically optimal at pH 4.5–5.5.

Visualization: Reaction Pathways

The following diagram illustrates the two primary pathways for acetic acid-based linkers: Thioether formation via Haloacetyls and Oxime formation via Aminooxyacetic acid.

BioconjugationPathways Substrate_SH Protein-SH (Cysteine) Intermediate_SN2 Transition State (SN2 Attack) Substrate_SH->Intermediate_SN2 Nucleophilic Attack Substrate_CHO Protein-CHO (Aldehyde) Intermediate_Acid Acid Catalysis (pH 4.5-5.5) Substrate_CHO->Intermediate_Acid Electrophile Linker_Halo Haloacetyl Linker (X-CH2-CO-R) Linker_Halo->Intermediate_SN2 Leaving Group (X) Linker_AOA Aminooxy Linker (H2N-O-CH2-CO-R) Linker_AOA->Intermediate_Acid Alpha-Nucleophile Product_Thioether Stable Thioether Conjugate (S-CH2-CO-R) Intermediate_SN2->Product_Thioether Irreversible Alkylation Product_Oxime Stable Oxime Conjugate (C=N-O-CH2-CO-R) Intermediate_Acid->Product_Oxime Dehydration (-H2O)

Caption: Figure 1. Dual mechanistic pathways for Acetic Acid-derived linkers: Haloacetyl alkylation (top) and Aminooxy oxime ligation (bottom).

Experimental Protocols

Protocol A: Cysteine Conjugation using SBAP (Succinimidyl 3-(bromoacetamido)propionate)

This protocol describes using a heterobifunctional linker (NHS-ester and Bromoacetyl) to conjugate an amine-containing drug to a sulfhydryl-containing protein.

Reagents:

  • Target Protein (with free -SH).

  • Amine-containing Payload.[4][5]

  • SBAP Linker.

  • Buffers:

    • Conjugation Buffer: PBS, 5 mM EDTA, pH 8.0 (degassed).

    • Quenching Buffer: 100 mM Cysteine or Mercaptoethanol.

Step-by-Step Methodology:

  • Payload Activation:

    • Dissolve SBAP in dry DMSO (10 mg/mL).

    • Mix SBAP with the amine-containing payload (1:1 molar ratio if payload is precious, or excess SBAP if payload is cheap) in non-amine buffer (pH 7–8).

    • Incubate for 30–60 mins at Room Temperature (RT).

    • Checkpoint: Verify NHS-ester consumption via HPLC.

  • Protein Preparation:

    • Ensure protein has reduced cysteines. If using TCEP to reduce disulfides, remove TCEP via desalting column before adding Bromoacetyl (TCEP can react with haloacetyls). Note: DTT must also be removed.

  • Conjugation:

    • Add the Bromoacetyl-functionalized payload to the protein solution (Molar excess 5–10x depending on protein concentration).

    • Critical Step: Perform reaction in the dark (Haloacetyls are light-sensitive).

    • Incubate at 4°C for 12–18 hours or RT for 2–4 hours.

    • Maintain pH at 8.0–8.3. Do not exceed pH 9.0 to prevent Histidine alkylation.

  • Quenching:

    • Add Quenching Buffer (final conc. 5–10 mM) and incubate for 30 mins to cap unreacted bromoacetyl groups.

  • Purification:

    • Remove excess payload/linker via Size Exclusion Chromatography (SEC) or Dialysis.

Protocol B: Site-Specific Oxime Ligation with (Aminooxy)acetic Acid

Application: Conjugating a payload to an oxidized antibody glycan.

  • Oxidation:

    • Treat Antibody (1-5 mg/mL) with Sodium Periodate (10 mM) in Sodium Acetate buffer (pH 5.5) for 30 mins at 4°C.

    • Quench oxidation with glycerol; desalt into Acetate buffer (pH 4.5).

  • Ligation:

    • Add (Aminooxy)acetic acid-functionalized payload (10–20x molar excess).

    • Catalysis: Add 100 mM Aniline (catalyst) to accelerate oxime formation [4].

    • Incubate 12–24 hours at RT.

  • Purification:

    • Desalt into PBS (pH 7.4).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Linker hydrophobicityUse a PEGylated haloacetyl linker (e.g.,

) to increase solubility.
Non-Specific Labeling pH too high (>8.5)Lower pH to 7.5–8.[1][2]0. At pH > 8.5, amines (Lys) and imidazoles (His) become nucleophilic enough to react with Iodoacetyls.
Low Conjugation Yield TCEP/DTT interferenceReducing agents react with Haloacetyls. Use a desalting spin column (e.g., Zeba) to remove reducers before adding the linker.
Linker Degradation Light exposureHaloacetyls (especially Iodo-) degrade in light to release free Iodine/Bromine. Store vials in foil and react in the dark.

References

  • Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry. Retrieved from

  • BenchChem. A Comparative Stability Analysis of Bromo-PEG4-acid and Iodoacetamide Linkers for Bioconjugation. Retrieved from

  • National Institutes of Health (PMC). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Retrieved from

  • BroadPharm. Bromoacetamido-PEG2-NHS ester Product Guide. Retrieved from

  • MedChemExpress. Bromoacetic-PEG1-CH2-NHS ester Protocol. Retrieved from

Sources

Methodological & Application

Application Note: Optimized Solid-Phase Synthesis of Peptide Nucleic Acids (PNA) Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Peptide Nucleic Acids (PNA) are DNA mimics with a neutral N-(2-aminoethyl)glycine pseudopeptide backbone.[1] This achiral, uncharged structure grants PNA high thermal stability and resistance to enzymatic degradation. However, the synthesis of PNA presents unique challenges compared to standard peptides, primarily due to the high aggregation potential of the neutral backbone and the lower solubility of PNA monomers.[2][3]

While Fmoc chemistry is popular for automation, Boc (tert-butyloxycarbonyl) chemistry remains the "gold standard" for synthesizing difficult, purine-rich, or long PNA sequences. The robustness of the Boc group allows for vigorous neutralization steps that break up aggregates, which is often not possible with base-labile Fmoc protocols.

This guide details a high-fidelity manual synthesis protocol using MBHA (4-methylbenzhydrylamine) resin. We utilize a TFMSA (Trifluoromethanesulfonic acid) cleavage strategy, eliminating the need for hazardous Hydrogen Fluoride (HF) apparatus while maintaining high yield and purity.[4]

Materials & Reagents

The following reagents are selected for their compatibility with the "Boc/Z" protection strategy, where the backbone amine is Boc-protected and nucleobase exocyclic amines are Z (Cbz)-protected.

CategoryReagentGrade/SpecificationFunction
Solid Support MBHA ResinLoading: 0.3–0.5 mmol/gPolystyrene matrix yielding C-terminal amide. Low loading is critical to prevent aggregation.
Monomers Boc-PNA-A(Z)-OH>98% HPLCAdenine monomer
Boc-PNA-C(Z)-OH>98% HPLCCytosine monomer
Boc-PNA-G(Z)-OH>98% HPLCGuanine monomer
Boc-PNA-T-OH>98% HPLCThymine monomer (no base protection needed)
Deprotection TFA / m-Cresol95:5 (v/v)Removes N-terminal Boc group. m-Cresol scavenges t-butyl cations.
Neutralization DIPEA / DCM5:95 (v/v)Neutralizes protonated amine to allow coupling.
Coupling HATU0.2 M in NMPHigh-efficiency uronium coupling agent.
DIPEA / NMP0.2 MBase for activation.
Capping Ac2O / Pyridine / NMP1:25:25 (v/v)Caps unreacted amines to prevent deletion sequences.
Cleavage TFMSA CocktailTFMSA:TFA:m-Cresol:Thioanisole (2:6:1:[5]1)Cleaves PNA from resin and removes Z groups.

Synthesis Workflow (Logic Map)

The following diagram illustrates the iterative cycle. Note the distinct "Neutralization" step, which is unique to Boc chemistry compared to standard Fmoc protocols.

PNA_Synthesis_Cycle Start Resin Swelling (DCM, 12h) Deprotect 1. Deprotection (TFA/m-Cresol) Start->Deprotect Wash1 Wash (DCM/DMF) Deprotect->Wash1 Neutralize 2. Neutralization (5% DIPEA/DCM) Wash1->Neutralize Wash2 Wash (DCM/DMF) Neutralize->Wash2 Couple 3. Coupling (Monomer + HATU + DIPEA) Wash2->Couple Check Kaiser Test (QC Step) Couple->Check Check->Couple Fail (Colorless) Repeat Coupling Cap 4. Capping (Ac2O/Pyridine) Check->Cap Pass (Blue) Cap->Deprotect Next Cycle Cleave 5. TFMSA Cleavage (Release from Resin) Cap->Cleave Sequence Complete

Figure 1: The Boc-PNA synthesis cycle. The neutralization step is critical as the amine exists as a TFA salt immediately after deprotection.

Detailed Experimental Protocol

Phase 1: Resin Preparation

Objective: Ensure complete solvation of the polystyrene matrix to expose reactive sites.

  • Weigh appropriate amount of MBHA resin (e.g., 50 mg for 10 µmol scale).

  • Swell in DCM (Dichloromethane) for 12 hours (overnight) .

    • Expert Insight: PNA aggregation is exacerbated by poor swelling. Do not rush this step.

  • Wash resin 3x with DCM.

Phase 2: The Elongation Cycle

Perform the following steps for each monomer addition. Volumes are based on 50 mg resin.[4][6]

Step 1: Deprotection (Boc Removal)
  • Add 1 mL TFA/m-Cresol (95:5) . Shake for 2 minutes. Drain.

  • Add 1 mL TFA/m-Cresol (95:5) . Shake for 4 minutes. Drain.

  • Wash: DCM (3x, 1 min), DMF (2x, 1 min), DCM (3x, 1 min).

    • Note: Thorough washing is required to remove TFA, or the neutralization step will be exothermic and inefficient.

Step 2: Neutralization

Critical Step: The amine is currently protonated (


). It must be free (

) to react.
  • Add 1 mL 5% DIPEA in DCM . Shake for 2 minutes. Drain.

  • Repeat once.

  • Wash: DCM (4x, 1 min).

Step 3: Coupling[6]
  • Pre-activation: In a separate vial, mix:

    • PNA Monomer (4 equivalents relative to resin loading)

    • HATU (3.8 equivalents)

    • NMP (solvent)[6][7]

    • DIPEA (4 equivalents)

    • Wait 2 minutes for activation (solution turns yellow).

  • Add activated solution to resin.

  • Shake for 30–60 minutes at room temperature.

  • Wash: DMF (3x), DCM (3x).

Step 4: QC (Kaiser Test)

Take a few resin beads. Add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 2 mins.

  • Blue beads: Incomplete coupling (Free amines present). -> Recouple.

  • Yellow/Clear beads: Complete coupling. -> Proceed.

Step 5: Capping
  • Add Acetic Anhydride/Pyridine/NMP (1:25:25) .

  • Shake for 5 minutes.

  • Wash: DMF (3x), DCM (3x).

Phase 3: TFMSA Cleavage

Objective: Cleave the PNA from the resin and remove Z-protecting groups from bases (A, C, G). Safety Warning: TFMSA is a superacid. Perform in a fume hood.

  • Dry the resin completely under vacuum (wet resin reacts violently with TFMSA).

  • Prepare Cleavage Cocktail (Freshly made):

    • TFA (600 µL)[8]

    • TFMSA (200 µL)

    • Thioanisole (100 µL)[4]

    • m-Cresol (100 µL)

  • Cool the cocktail to 0°C.

  • Add cocktail to the dried resin. Shake for 1 hour at room temperature.

  • Filter the resin and collect the filtrate.[9] Wash resin with 1 mL TFA. Combine filtrates.

  • Precipitation: Add cold Diethyl Ether (10 mL) to the filtrate. The PNA will precipitate as a white solid.[6]

  • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat ether wash 2x.[4][8]

  • Dissolve pellet in 0.1% TFA/Water for HPLC purification.

Troubleshooting & Optimization (Self-Validating Systems)

IssueObservationRoot CauseCorrective Action
"Hairy" Resin Resin volume expands significantly and becomes gelatinous.Aggregation. PNA chains are stacking, preventing solvent access.Downgrade Loading. Use MBHA resin with <0.3 mmol/g loading. Use NMP instead of DMF for coupling.
False Negative Kaiser Beads are clear, but MS shows deletion.Steric Hindrance. The ninhydrin cannot reach the amine in aggregated PNA.Do not rely solely on Kaiser for long (>10-mer) PNAs. Perform a "micro-cleavage" and check via MALDI-TOF every 3-5 cycles.
Low Yield (Purines) Low recovery of A/G rich sequences.N-acyl Migration. Free amines attack the nucleobase carbonyl during neutralization.Minimize Neutralization time. Ensure rapid coupling immediately after neutralization.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. Link

  • Christensen, L., et al. (1995). Solid-phase synthesis of peptide nucleic acids.[1][3][6][7][10][11][12][13] Journal of Peptide Science, 1(3), 175-183. Link

  • Koch, T. (2011). Peptide Nucleic Acid Synthesis. In Peptide Nucleic Acids: Protocols and Applications. Link

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol (TFMSA).[4][5][14] Link

Sources

Application Note: Synthesis and Conjugation of PNA Probes Incorporating N4-Boc-5-Fluorocytosin-1-yl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics that exhibit exceptional binding affinity, specificity, and resistance to enzymatic degradation, making them powerful tools in diagnostics and therapeutics.[][2] The uncharged N-(2-aminoethyl)glycine backbone of PNA eliminates the electrostatic repulsion inherent in DNA/RNA duplexes, leading to more stable hybrids.[2] This application note provides a comprehensive guide for the synthesis, conjugation, and purification of PNA probes incorporating the modified nucleobase, 5-fluorocytosine, using an "N4-Boc-5-fluorocytosin-1-yl-acetic acid" monomer. We detail robust protocols for solid-phase synthesis, on-resin conjugation of reporter molecules, and subsequent purification and characterization, providing researchers with a validated workflow for creating advanced PNA probes for specialized applications.

Introduction: The Strategic Advantage of 5-Fluorocytosine in PNA Probes

The versatility of PNA chemistry allows for the straightforward incorporation of modified nucleobases to impart novel functionalities.[3] 5-Fluorocytosine (5-FC) is a fluorinated pyrimidine analog primarily known as an antifungal pro-drug.[4] In susceptible fungi, it is converted by the enzyme cytosine deaminase into the antimetabolite 5-fluorouracil (5-FU), which inhibits thymidylate synthase and disrupts DNA and RNA synthesis.[4]

Incorporating a 5-FC monomer into a PNA probe offers several strategic advantages:

  • Enhanced Therapeutic Potential: PNA-mediated delivery of 5-FC to specific mRNA or genomic DNA targets within a pathogenic cell could create a highly localized pro-drug system, increasing efficacy while minimizing off-target effects.

  • Diagnostic Applications: The unique fluorine atom can serve as a distinct NMR or imaging signature.

  • Modulation of Hybridization: The electronic properties of the fluorine atom can influence base stacking and hydrogen bonding, potentially fine-tuning the thermal stability (Tm) of the PNA-target duplex.

This guide focuses on the synthesis using a Boc-protected 5-FC monomer within a standard Fmoc/Bhoc solid-phase synthesis framework. The tert-butyloxycarbonyl (Boc) group on the exocyclic amine of 5-FC is stable to the piperidine used for backbone Fmoc deprotection but is readily removed during the final acid-mediated cleavage from the resin.[5][6]

Workflow for Synthesis and Conjugation of Modified PNA Probes

The overall process involves a multi-stage workflow beginning with automated or manual solid-phase synthesis, followed by on-resin conjugation, cleavage from the solid support, and finally, purification and validation.

PNA_Workflow cluster_synthesis On-Resin Synthesis cluster_conjugation On-Resin Conjugation cluster_final Final Processing A 1. Resin Swelling (e.g., Rink Amide) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Monomer Coupling (Standard or 5-FC) + HATU/DIEA B->C D 4. Capping (Acetic Anhydride) C->D D->B Repeat for next monomer E 5. Final Fmoc Deprotection D->E F 6. N-Terminal Conjugation (e.g., Dye-NHS Ester) G 7. Cleavage & Deprotection (TFA Cocktail) F->G H 8. Purification (RP-HPLC) G->H I 9. QC & Analysis (Mass Spec, HPLC) H->I

Caption: Overall workflow for modified PNA probe synthesis and conjugation.

Protocol 1: Solid-Phase Synthesis of 5-Fluorocytosine PNA

This protocol outlines the synthesis of a PNA oligomer using Fmoc/Bhoc chemistry on an automated peptide synthesizer or via manual synthesis.[5][7] The key is the integration of the custom this compound monomer into the standard synthesis cycle.

Materials and Reagents:

ReagentSupplierPurpose
Rink Amide ChemMatrix® or PAL Sieber ResinVariousSolid support for synthesis
Fmoc/Bhoc PNA Monomers (A, G, T, C)VariousStandard PNA building blocks
This compoundCustom SynthesisModified PNA monomer
Dimethylformamide (DMF), Peptide Synthesis GradeVariousPrimary solvent
N-Methyl-2-pyrrolidone (NMP)VariousSolvent for monomer dissolution
PiperidineVariousFmoc deprotection agent
HATU (or HBTU/PyBOP)VariousCoupling activation agent
N,N-Diisopropylethylamine (DIEA)VariousActivation base
2,6-LutidineVariousActivation base
Acetic AnhydrideVariousCapping agent
Trifluoroacetic Acid (TFA)VariousCleavage and deprotection
m-Cresol, ThioanisoleVariousScavengers for cleavage
Diethyl Ether, ColdVariousPNA precipitation

Methodology:

  • Resin Preparation:

    • Place the resin (e.g., 10 µmol scale) in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.[8]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Monomer Coupling:

    • Activation: In a separate vial, pre-activate 5 equivalents of the desired Fmoc-PNA monomer (standard or the custom 5-FC monomer) with 4.9 equivalents of HATU and 5 equivalents of DIEA/7.5 equivalents of lutidine in NMP for at least 2.5 minutes.[9][10]

    • Coupling: Add the activated monomer solution to the deprotected resin.

    • Agitate for 45-60 minutes at room temperature. For difficult couplings, such as purine-rich sequences, extending the time or slightly increasing the temperature (e.g., to 45°C) can improve efficiency.[8][11]

  • Capping:

    • Drain the coupling solution and wash the resin with DMF.

    • Add a capping solution (e.g., 5% acetic anhydride, 6% lutidine in DMF) and agitate for 5 minutes.[7] This step is critical to block any unreacted amino groups and prevent the formation of deletion sequences.

    • Drain the capping solution and wash the resin with DMF (3-5 times).

  • Cycle Repetition:

    • Repeat steps 2-4 for each monomer in the desired PNA sequence.

Protocol 2: On-Resin N-Terminal Conjugation

Performing conjugation while the PNA is still attached to the solid support is highly efficient, as the nucleobase protecting groups prevent side reactions, and excess reagents can be easily washed away.[12]

Methodology:

  • Final Deprotection: After the final PNA monomer has been coupled, perform the Fmoc deprotection step (Protocol 1, Step 2) to expose the N-terminal primary amine.

  • Optional: Spacer Addition: To reduce steric hindrance between the PNA and the conjugate, it is highly recommended to add one or more flexible linkers, such as the AEEA spacer (eg1 linker), before conjugation.[12] This is done by performing a standard coupling cycle (Protocol 1, Step 3) with the Fmoc-AEEA-OH monomer.

  • Conjugation Reaction:

    • Dissolve 3-5 equivalents of the molecule to be conjugated (e.g., Biotin-NHS ester, FITC-NHS ester, or other fluorescent dye) in a suitable solvent like DMF or NMP, with 5-10 equivalents of DIEA.

    • Add the solution to the resin-bound PNA.

    • Agitate for 2-4 hours at room temperature, or overnight for challenging conjugations. The reaction vessel should be protected from light if using a photosensitive dye.

  • Washing:

    • Drain the conjugation solution.

    • Wash the resin extensively with DMF (5-7 times), followed by dichloromethane (DCM) (3-5 times).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Conjugation_Diagram cluster_on_resin On-Resin Approach (Recommended) cluster_solution Solution-Phase Approach On_Resin Resin-Bound PNA N-Terminal Fmoc Removal Add NHS-Ester-Label + Base Wash Excess Reagents Cleave & Purify Success1 High Purity Conjugate On_Resin:f4->Success1 Solution Synthesize & Cleave PNA Purify PNA by HPLC React PNA with NHS-Ester-Label in Solution Re-Purify Conjugate by HPLC Success2 High Purity Conjugate Solution:f3->Success2

Caption: Comparison of on-resin versus solution-phase conjugation workflows.

Protocol 3: Cleavage, Purification, and Quality Control

This final stage releases the PNA conjugate from the solid support, removes all protecting groups, and purifies the final product.

Methodology:

  • Cleavage and Deprotection:

    • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% m-cresol, and 2.5% thioanisole. Caution: Work in a certified fume hood and wear appropriate PPE.

    • Add the cleavage cocktail to the dry resin (approx. 1 mL per 10 µmol of synthesis scale).

    • Agitate for 2-3 hours at room temperature.[8] The TFA will cleave the PNA from the resin and remove the Bhoc and Boc protecting groups.

    • Filter the resin and collect the TFA solution containing the crude PNA.

  • Precipitation:

    • Add the TFA solution dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.

    • A white precipitate of the crude PNA should form immediately.[13]

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge at ~4000 x g for 10 minutes. Decant the ether.

    • Wash the pellet with another 20 mL of cold ether, vortex briefly, centrifuge, and decant. Repeat this wash step 2-3 times to remove residual scavengers.

    • Dry the final white pellet under vacuum.

  • Purification by RP-HPLC:

    • Dissolve the crude PNA pellet in 0.1% TFA in water or a water/acetonitrile mixture.

    • Purify using a preparative C18 reverse-phase HPLC column.[13][14]

    • Typical Conditions:

      • Mobile Phase A: 0.1% TFA in H₂O

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: A linear gradient from 5% B to 65% B over 40 minutes.

      • Detection: Monitor absorbance at 260 nm.

    • Collect the fractions corresponding to the major product peak.

  • Quality Control and Characterization:

    • Purity Check: Analyze an aliquot of the purified fraction using analytical RP-HPLC with the same gradient to confirm purity (>95% is recommended).

    • Identity Confirmation: Confirm the molecular weight of the final product using MALDI-TOF or ESI Mass Spectrometry.[13][14] The observed mass should match the calculated theoretical mass.

Example QC Data:

Compound DescriptionCalculated Mass (Da)Observed Mass (Da)Purity (HPLC @ 260nm)
PNA: 5'-[FITC]-linker-Gly-TCT-F-GAC-T-NH₂ (F = 5-FCytosine)3258.13258.4 [M+H]⁺>97%
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Synthesis Yield Incomplete coupling; poor quality reagents; resin degradation.Double couple difficult monomers (especially purines).[9] Use fresh, high-quality reagents and solvents. Ensure proper Fmoc deprotection by performing a Kaiser test.
Multiple Peaks in Crude HPLC Incomplete capping (deletion sequences); side reactions during synthesis or cleavage.Ensure capping step is performed after every coupling.[5] Use fresh cleavage cocktail with sufficient scavengers. Optimize coupling times and temperatures to minimize side reactions.[8]
Incomplete Conjugation Inactive labeling reagent (e.g., hydrolyzed NHS ester); steric hindrance.Use a fresh vial of the labeling reagent. Increase the equivalents of the label and extend the reaction time. Add 2-3 AEEA spacer units between the PNA and the N-terminus to reduce steric hindrance.[12]
Product Aggregation PNA sequence is purine-rich or self-complementary.Purify and analyze HPLC at an elevated temperature (e.g., 55-60°C).[10] Incorporate solubility-enhancing modifications like lysine residues or additional AEEA linkers.[2] Avoid G-rich sequences where possible.
Mass Spec Mismatch Incorrect synthesis; incomplete deprotection; modification during cleavage.Verify the sequence and monomer composition. Ensure cleavage time is sufficient for complete deprotection. Check for known side reactions associated with specific monomers or scavengers.
References
  • Current time information in Ottawa, CA. (n.d.). Google.
  • SAS Publishers. (n.d.). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Retrieved February 18, 2026, from [Link]

  • Abdirahman, M., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry. Retrieved February 18, 2026, from [Link]

  • Tufts University. (n.d.). PNA Purification and Characterization. Retrieved February 18, 2026, from [Link]

  • Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Retrieved February 18, 2026, from [Link]

  • Christensen, L., et al. (1995). Solid-phase synthesis of peptide nucleic acids. Journal of Peptide Science. Retrieved February 18, 2026, from [Link]

  • Neundorf, I., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Purification and characterisation of ph–PNA conjugates. Retrieved February 18, 2026, from [Link]

  • Sforza, S., et al. (2012). Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors. Molecules. Retrieved February 18, 2026, from [Link]

  • Zhilina, Z. V., et al. (2005). Peptide Nucleic Acid Conjugates: Synthesis, Properties and Applications. Current Topics in Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

  • Hart, S. L., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science. Retrieved February 18, 2026, from [Link]

  • LifeTein. (n.d.). Peptide Nucleic Acids (PNA): Custom PNA Oligo Synthesis. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). General protocol for the synthesis of PNA 4–9. Retrieved February 18, 2026, from [Link]

  • G. A. Acosta, et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry. Retrieved February 18, 2026, from [Link]

  • Sforza, S., et al. (2012). Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors. MDPI. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 18, 2026, from [Link]

  • El-Sagheer, A. H., et al. (2022). Synthesis and structure–activity relationship of peptide nucleic acid probes with improved interstrand-crosslinking abilities: application to biotin-mediated RNA-pulldown. Organic & Biomolecular Chemistry. Retrieved February 18, 2026, from [Link]

  • De Rose, D., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved February 18, 2026, from [Link]

  • Zeni, G., et al. (2021). Bioconjugation of a PNA Probe to Zinc Oxide Nanowires for Label-Free Sensing. MDPI. Retrieved February 18, 2026, from [Link]

  • Will, D. W., et al. (2001). PNA synthesis using a novel Boc/acyl protecting group strategy. Tetrahedron Letters. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the C Bz PNA monomer. Retrieved February 18, 2026, from [Link]

  • S. K. Singh, et al. (2018). Fluorogenic PNA probes. Chemical Society Reviews. Retrieved February 18, 2026, from [Link]

  • PNA Bio. (n.d.). High Quality Custom PNA Oligo Synthesis Service. Retrieved February 18, 2026, from [Link]

  • The University of Western Ontario. (2017). The Synthesis and Characterization Studies of Modified Nucleobase in PNA and DNA. Retrieved February 18, 2026, from [Link]

  • University of Lynchburg. (n.d.). Preparation Of Clickable Monomers Compatible With Automated PNA Synthesis. Retrieved February 18, 2026, from [Link]

  • Hart, S. L., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. DSpace@MIT. Retrieved February 18, 2026, from [Link]

  • Bio-Synthesis Inc. (n.d.). PNA FISH Probes. Retrieved February 18, 2026, from [Link]

  • Edlind, T., et al. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi. Retrieved February 18, 2026, from [Link]

  • Zeni, G., et al. (2021). Bioconjugation of a PNA Probe to Zinc Oxide Nanowires for Label-Free Sensing. iris.unina.it. Retrieved February 18, 2026, from [Link]

Sources

experimental use of "n4-Boc-5-fluorocytosin-1-yl-acetic acid" in molecular diagnostics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity 19F-NMR Molecular Diagnostics using N4-Boc-5-fluorocytosin-1-yl-acetic acid

Abstract

This guide details the experimental utilization of This compound (CAS: 2072152-25-9) as a critical building block for Peptide Nucleic Acid (PNA) probes. Unlike standard fluorescent probes that suffer from background autofluorescence in biological media, 5-fluorocytosine (5-FC) modified PNAs leverage 19F-NMR spectroscopy to provide a "silent background" diagnostic platform. This document outlines the workflow from monomer assembly to diagnostic execution, ensuring high specificity for single-nucleotide polymorphism (SNP) detection and RNA secondary structure analysis.

Part 1: Chemical Basis & Rationale

The Molecule: this compound

This molecule serves as the nucleobase-linker moiety for PNA synthesis. It is not the full monomer but the functional precursor that imparts the diagnostic signal.

  • 5-Fluorocytosine (5-FC): The fluorine atom at the C5 position acts as the NMR reporter.[1][2] 19F has 100% natural abundance and zero background in biological tissues, offering exceptional signal-to-noise ratios.

  • N4-Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the exocyclic amine of cytosine. It is acid-labile, making it compatible with Fmoc-based Solid Phase Peptide Synthesis (SPPS) where the final cleavage/deprotection is performed with Trifluoroacetic Acid (TFA).

  • 1-yl-acetic acid: This carboxylate linker allows for amide bond formation with the PNA backbone (N-(2-aminoethyl)glycine).

Mechanism of Action: The "Chemical Shift" Switch

The diagnostic utility relies on the sensitivity of the 19F nucleus to its local electronic environment.

  • Unbound State: The PNA probe exists as a random coil. The 5-FC base is solvent-exposed.[3]

  • Bound State (Hybridization): Upon binding to a complementary DNA/RNA target, the 5-FC base participates in Watson-Crick base pairing (with Guanine) and base stacking.

  • The Signal: This structural transition induces a distinct chemical shift (δ) in the 19F NMR spectrum (typically 0.5 – 2.0 ppm). This allows for "mix-and-measure" homogeneous assays without the need for washing steps.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Fmoc-PNA-5FC Monomer

Objective: Conjugate this compound to the PNA backbone to create a synthesis-ready monomer.

Reagents:

  • Precursor: this compound (1.0 eq)

  • Backbone: Fmoc-N-(2-aminoethyl)glycine alkyl ester (1.0 eq)

  • Coupling Agents: HATU (1.1 eq), DIPEA (2.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve this compound in DMF. Add HATU and DIPEA. Stir for 5 minutes at Room Temperature (RT) to activate the carboxylic acid.

  • Coupling: Add the Fmoc-backbone ester to the activated solution. Stir for 2–4 hours at RT. Monitor reaction progress via TLC or LC-MS.

  • Work-up: Dilute with ethyl acetate, wash with 5% NaHCO3, 5% citric acid, and brine. Dry over Na2SO4 and concentrate.

  • Hydrolysis (If Ester used): If the backbone was an ester, hydrolyze with LiOH in THF/Water to yield the free acid: Fmoc-PNA(N4-Boc-5FC)-OH .

  • Validation: Confirm structure via 1H NMR and Mass Spectrometry (ESI-MS).

Protocol B: Automated PNA Oligomer Synthesis (SPPS)

Objective: Incorporate the 5-FC monomer into a sequence-specific PNA probe.

System: Automated Peptide Synthesizer (e.g., Liberty Blue or similar). Scale: 5 µmol.

Workflow:

  • Resin Loading: Use Rink Amide resin (0.2 mmol/g) to generate a C-terminal amide.

  • Deprotection (Fmoc Removal): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF.

  • Coupling:

    • Dissolve Fmoc-PNA(N4-Boc-5FC)-OH (and standard PNA monomers) in NMP (0.2 M).

    • Activator: HATU (0.5 M in DMF).

    • Base: DIPEA/Lutidine (1.0 M in NMP).

    • Coupling Time: 30 minutes at 50°C (Microwave assisted) or 2 hours at RT.

  • Capping: Acetic anhydride/Pyridine/DMF (to block unreacted amines).

  • Cleavage & Global Deprotection:

    • Reagent: TFA:m-Cresol:H2O (95:2.5:2.5).

    • Time: 2 hours at RT.

    • Note: This step simultaneously cleaves the PNA from the resin, removes the N-terminal Fmoc, and removes the N4-Boc protection from the 5-fluorocytosine , yielding the active probe.

  • Purification: RP-HPLC (C18 column). Gradient: 0-50% Acetonitrile in 0.1% TFA water.

Part 3: Diagnostic Assay (19F NMR)

Protocol C: Target Detection in Biological Samples

Objective: Detect specific RNA/DNA sequences using the 19F-labeled PNA probe.

Materials:

  • Synthesized PNA Probe (e.g., N-term-Ac-GAT-5FC -GTA-Lys-NH2).

  • Target Sample (Synthetic DNA, Total RNA, or PCR amplicon).

  • Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0 (10% D2O for lock).

Procedure:

  • Sample Preparation:

    • Mix PNA Probe (final conc. 5–10 µM) with Target DNA/RNA (equimolar or excess) in the NMR buffer.

    • Total volume: 500 µL in a 5mm NMR tube.

  • Annealing:

    • Heat the mixture to 90°C for 5 minutes.

    • Cool slowly to RT (over 15–20 minutes) to ensure proper hybridization.

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a 19F probe.

    • Pulse Sequence: Standard 1D 19F with proton decoupling (1H-decoupled).

    • Reference: External standard trifluoroacetic acid (-76.55 ppm) or internal chemical shift referencing.

  • Analysis:

    • Baseline Scan: Measure PNA probe alone (Single peak, "Unbound").

    • Experimental Scan: Measure PNA + Target.

    • Result: A shift in the peak (Δδ) or the appearance of a new peak indicates positive binding.

Part 4: Data Visualization & Logic

Figure 1: Synthesis & Diagnostic Mechanism

G Precursor This compound (Precursor) Monomer Fmoc-PNA-5FC Monomer (Protected) Precursor->Monomer Coupling (HATU) Backbone Fmoc-PNA Backbone (Amine) Backbone->Monomer SPPS Solid Phase Synthesis (Resin Bound) Monomer->SPPS Automated Cycles Probe Active PNA Probe (19F Labeled) SPPS->Probe TFA Cleavage (Deprotection) Duplex PNA:DNA Hybrid (Duplex) Probe->Duplex Hybridization Signal 19F NMR Shift (Diagnostic Readout) Probe->Signal Baseline Target Target DNA/RNA Target->Duplex Duplex->Signal Δδ Shift

Caption: Workflow illustrating the conversion of the N4-Boc precursor into a diagnostic PNA probe and the subsequent generation of the 19F NMR signal upon target binding.

Part 5: Data Interpretation Table

State19F Chemical Shift (Approx.)[4][5]Interpretation
Free Probe (Single Strand) -165.0 ppmBaseline signal. Probe is unbound (Negative).
Bound Probe (Duplex) -166.5 ppmPositive Detection. Downfield shift due to base stacking/pairing.
Mismatched Target (SNP) -165.8 ppmPartial shift. Distinguishable from perfect match (Specificity).

(Note: Exact ppm values depend on sequence context and buffer conditions; Δδ is the critical metric.)

References

  • PNA Bio Inc. "Fmoc PNA Monomers for PNA Oligo Synthesis."[6] PNA Bio Application Resources. Available at: [Link]

  • Barhate, N. et al. "5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy." Nucleic Acids Research, Vol 38, Issue 3, 2010. Available at: [Link]

  • Li, C. et al. "Automated Flow Synthesis of Peptide–PNA Conjugates."[6][7] ACS Central Science, 2022.[6][7] Available at: [Link]

Sources

Troubleshooting & Optimization

low coupling efficiency of "n4-Boc-5-fluorocytosin-1-yl-acetic acid" in PNA synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Coupling Efficiency of "n4-Boc-5-fluorocytosin-1-yl-acetic acid"

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Challenge of Modified PNA Monomers

Peptide Nucleic Acid (PNA) synthesis, while powerful, presents unique challenges compared to standard peptide synthesis, often related to the physicochemical properties of the monomers.[1][2] Problems like on-resin aggregation and steric hindrance can significantly impede coupling efficiency, leading to truncated or deleted sequences.[3][4]

This guide addresses a specific and frequently encountered issue: the low coupling efficiency of the This compound monomer. The presence of both a bulky N4-Boc protecting group and an electron-withdrawing fluorine atom at the 5-position can create a sterically hindered and electronically distinct environment, demanding optimized protocols to achieve successful incorporation into a growing PNA chain. This document provides a structured troubleshooting framework, optimized protocols, and the scientific rationale behind them to help you overcome this synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: Why does this compound often exhibit poor coupling?

A: The low efficiency is typically a multifactorial issue. The primary causes are believed to be steric hindrance from the bulky N4-Boc group and potential electronic effects from the 5-fluoro substituent, which can influence the reactivity of the carboxyl group.[3][5][6] These factors can slow down the acylation step, making the reaction more sensitive to suboptimal conditions and prone to failure, especially as the growing PNA chain elongates and begins to aggregate.[4]

Q2: Which coupling reagent is most effective for this monomer?

A: For difficult couplings in PNA synthesis, uronium/aminium salt-based reagents are highly recommended. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely considered the "gold standard" as it reacts faster and with less epimerization than many other reagents.[4][7][8][9] Its superiority, particularly in PNA synthesis, stems from its ability to form a highly reactive OAt-ester intermediate, which is more efficient at acylating the terminal amine, even in sterically demanding situations.[7][9]

Q3: Can I simply extend the coupling time to improve efficiency?

A: While extending the reaction time (e.g., from 30 minutes to 60-90 minutes) can help, it is often not a complete solution.[1][10] If the primary issue is severe steric hindrance or chain aggregation, a longer reaction time may not be sufficient to drive the reaction to completion. It is more effective to combine a moderately extended reaction time with more potent activation chemistry and optimized physical conditions, such as elevated temperature.[11][12]

Q4: Is double coupling a good strategy for this monomer?

A: Yes, performing a second coupling step (double coupling) immediately after the first can be a very effective strategy to push the reaction to completion. If a monitoring test like the Kaiser test indicates the presence of unreacted amines after the first coupling, a second coupling with a fresh solution of activated monomer is a robust solution.

Q5: What is the purpose of the "capping" step, and is it necessary?

A: Capping is a critical step in high-fidelity PNA synthesis. After the coupling reaction, any unreacted N-terminal amines are permanently blocked, typically by acetylation with acetic anhydride.[3][11][13] This prevents these amines from reacting in subsequent cycles, ensuring that the final product is not contaminated with difficult-to-remove deletion sequences (sequences missing one or more monomers). For a monomer known to couple poorly, a capping step is essential.

Visual Workflow: The PNA Solid-Phase Synthesis Cycle

The following diagram illustrates the fundamental iterative steps involved in solid-phase PNA synthesis. Each step is critical for the successful elongation of the PNA chain.

PNA_Synthesis_Cycle cluster_resin Solid Support (Resin) Resin Peptidyl-Resin (N-term Fmoc protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF/NMP) Wash1 Wash (DMF/NMP) Deprotection->Wash1 Coupling Step 2: Monomer Coupling (Activated Monomer + Base) Wash1->Coupling Wash2 Wash (DMF/NMP) Coupling->Wash2 Capping Step 3: Capping (Optional but Recommended) (Acetic Anhydride / Lutidine) Wash2->Capping Wash3 Wash (DMF/NMP) Capping->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle NextCycle->Deprotection Start next monomer addition Troubleshooting_Workflow cluster_0 Level 1: Foundational Checks cluster_1 Level 2: Protocol Optimization cluster_2 Level 3: Advanced Strategies Start Problem: Low Coupling Efficiency of 5-FCyt(Boc) Monomer Reagents 1. Reagent Integrity Check - Is monomer fully dissolved & pure? - Are solvents (DMF/NMP) fresh & amine-free? - Is coupling reagent active (not hydrolyzed)? Start->Reagents Equivalents 2. Stoichiometry Review - Using sufficient monomer excess (3-5 eq)? - Correct equivalents of activator & base? Reagents->Equivalents If reagents are OK Resolved Problem Resolved Reagents->Resolved Issue found Activator 3. Upgrade Coupling Reagent - Switch from HBTU/DIC to HATU. - Ensure proper in-situ activation. Equivalents->Activator If stoichiometry is correct Equivalents->Resolved Issue found Temperature 4. Increase Reaction Temperature - Raise coupling temp to 75-80°C. - Maintain deprotection at room temp. Activator->Temperature If still inefficient Activator->Resolved Issue resolved DoubleCouple 5. Implement Double Coupling - Perform a second coupling with fresh reagents based on Kaiser test result. Temperature->DoubleCouple If still inefficient Temperature->Resolved Issue resolved Aggregation 6. Mitigate On-Resin Aggregation - Switch solvent from DMF to NMP. - Consider chaotropic salt additives (e.g., KSCN). DoubleCouple->Aggregation If still inefficient DoubleCouple->Resolved Issue resolved Aggregation->Resolved Issue resolved HATU_Activation RCOOH PNA Monomer (R-COOH) Intermediate O-Acyl(tetramethyl)isourea Intermediate RCOOH->Intermediate + HATU Base Base (DIPEA) HATU HATU OAt_Ester Highly Reactive OAt-Active Ester Intermediate->OAt_Ester + OAt⁻ anion PeptideBond New Amide Bond (Coupled PNA) OAt_Ester->PeptideBond + Resin-NH2 ResinAmine Resin-NH2

Caption: Simplified mechanism of PNA monomer activation using HATU.

Preventative Measures & Best Practices

To proactively avoid low coupling efficiency:

  • Monomer Quality: Always use high-purity, fully characterized monomers. Ensure the this compound is completely dissolved in NMP before activation, warming gently if necessary. Poor solubility is a common precursor to inefficient coupling. 2[14]. Solvent Integrity: Use fresh, amine-free, high-purity solvents. NMP is generally preferred over DMF for PNA synthesis as it is more stable and less prone to degradation into problematic amines. 3[4][15]. Default to a Robust Protocol: For any sequence containing this or other potentially difficult monomers, use the high-efficiency protocol (HATU, elevated temperature) as the default rather than as a troubleshooting step.

  • Automated Synthesizer Settings: If using an automated synthesizer, ensure the instrument is capable of variable temperature protocols. C[11][12][16]onfirm that reagent delivery volumes are accurate to maintain the correct stoichiometry.

By understanding the underlying chemical principles and adopting a systematic, evidence-based approach, researchers can successfully incorporate challenging monomers like this compound and achieve the synthesis of high-purity PNA oligomers.

References
  • Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Wayne State University Dissertations. [Link]

  • Schaller, C. P. (n.d.). CX9. Peptide and Protein Synthesis. Chemistry LibreTexts. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Sharma, N. K., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry, 5, 80. [Link]

  • Pipkorn, R., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(7), 597-605. [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]

  • Wikipedia. (2023). Peptide synthesis. [Link]

  • Murtola, M., et al. (2017). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Scholars Academic Journal of Pharmacy, 6(4), 108-112. [Link]

  • Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(9), 3150-3183. [Link]

  • Pipkorn, R., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(7), 597-605. [Link]

  • Sforza, S., et al. (2012). Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors. Molecules, 17(9), 10842-10856. [Link]

  • Sharma, N. K., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 846685. [Link]

  • Pokharel, S., et al. (2011). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. International Journal of Spectroscopy, 2011, 652702. [Link]

  • Knorr, R., et al. (1998). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 37(23), 3250-3252. [Link]

  • ResearchGate. (2014). Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation?. [Link]

  • Zhang, Y., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science, 8(2), 205-213. [Link]

  • Sharma, N. K., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. Frontiers in Chemistry, 5, 80. [Link]

  • Stewart, A. J., & Sutherland, J. D. (2025). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry. [Link]

  • Biotage. (n.d.). Optimizing Automated Synthesis of Peptide Nucleic Acids. [Link]

  • Xu, F., Pellino, A. M., & Knoll, W. (2021). Electrostatic Repulsion and Steric Hindrance Effects of Surface Probe Density on Deoxyribonucleic Acid (DNA)/Peptide Nucleic Acid (PNA) Hybridization. Langmuir, 37(3), 1238-1246. [Link]

  • ResearchGate. (n.d.). (a) General protocol for the synthesis of PNA 4–9. [Link]

  • Pokharel, S., et al. (2011). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. International Journal of Spectroscopy, 2011, 652702. [Link]

  • ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. (2023, April 3). The challenge of peptide nucleic acid synthesis. [Link]

  • Amato, J., et al. (2021). Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. Organic Letters, 23(3), 939-943. [Link]

  • Will, D. W., et al. (1995). PNA synthesis using a novel Boc/acyl protecting group strategy. Tetrahedron Letters, 36(37), 6625-6628. [Link]

  • Saneyoshi, M., et al. (1983). Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. Chemical & Pharmaceutical Bulletin, 31(7), 2522-2525. [Link]

Sources

Technical Support Center: Deprotection of Boc-5-Fluorocytosine PNA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Warnings

5-Fluorocytosine (5-FC) is a highly sensitive modified nucleobase. When incorporated into Peptide Nucleic Acid (PNA) oligomers via Boc-chemistry , it presents a unique chemical paradox:

  • Base Sensitivity: 5-FC is susceptible to rapid hydrolysis (deamination) to 5-Fluorouracil (5-FU) in aqueous acidic conditions.

  • Michael Susceptibility: The electron-withdrawing fluorine atom at C5 renders the C6 position highly electrophilic, making it prone to nucleophilic attack (Michael addition) by scavengers during cleavage.

Core Directive: The success of 5-FC PNA synthesis hinges on excluding water during the final HF cleavage and selecting the correct scavenger cocktail to prevent alkylation of the nucleobase.

The Chemistry of Failure: Mechanisms

To troubleshoot effectively, you must understand why the molecule fails. The fluorine atom alters the electronic landscape of the cytosine ring, activating two specific failure modes.

Diagram 1: 5-FC Degradation Pathways

This diagram illustrates the two primary side reactions: Hydrolysis (Path A) and Michael Addition (Path B).

G Start 5-Fluorocytosine PNA (Intact) Inter Tetrahedral Intermediate (C4 Attack) Start->Inter H2O / H+ (Acidic Hydrolysis) Prod_B C6-Scavenger Adduct (Michael Addition) [+Mass of Scavenger] Start->Prod_B Nucleophile (R-SH, R-OH) (Michael Attack at C6) Prod_A 5-Fluorouracil PNA (Hydrolysis Product) [+1 Da] Inter->Prod_A - NH3 (Deamination)

Caption: Path A (Solid) shows the acid-catalyzed hydrolysis of 5-FC to 5-FU. Path B (Dashed) shows the nucleophilic attack at C6 by scavengers.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The "+1 Da" Mass Shift (Hydrolysis)

Symptom: LC-MS analysis shows a major peak with a mass of


.
  • Note: The mass difference between

    
     (16 Da) and 
    
    
    
    (17 Da) is exactly +1 Da. Diagnosis: Conversion of 5-Fluorocytosine to 5-Fluorouracil (5-FU).
Root CauseMechanismCorrective Action
Wet Resin Water trapped in the resin matrix acts as a nucleophile during HF cleavage.Strict Drying: Dry resin over

in a vacuum desiccator for >12 hours before HF cleavage.
Wet HF Commercial HF cylinders can accumulate moisture.Cobalt Fluoride Trap: Distill HF through a

drying line before condensing it into the reaction vessel.
Aqueous Workup Prolonged exposure to acidic aqueous buffers post-cleavage.Cold & Fast: Perform ether precipitation immediately. Dissolve crude PNA in neutral buffer or freeze-dry immediately. Avoid leaving in dilute acetic acid/TFA.
Issue 2: The "+Scavenger" Mass Shift (Michael Addition)

Symptom: Peaks corresponding to


 (p-cresol) or 

. Diagnosis: Nucleophilic attack at the C6 position of the 5-FC ring. The fluorine atom pulls electron density, making C6 a "soft" electrophile.
Scavenger UsedRisk LevelRecommendation
Thiols (Ethanedithiol, Thioanisole) HIGH Avoid. Sulfur is a potent nucleophile for Michael addition. Only use if absolutely necessary (e.g., for Met/Cys protection).
p-Cresol Medium Standard scavenger. Usually safe at low temperatures (

), but can react if cleavage is prolonged.
Anisole Low Preferred.[1][2] Less nucleophilic than cresol/thiols but effective at scavenging t-butyl cations.

Optimized Protocol: The "Dry & Cold" HF Cleavage

This protocol is designed specifically for Boc-5-FC PNA to minimize hydrolysis and addition.

Phase 1: Preparation
  • Monomer Selection: Ensure your 5-FC monomer uses Cbz (Z) protection for the exocyclic amine.

    • Why? Cbz is removed by HF. If you use Benzoyl (Bz), you must use hydrazine/ammonia later, which will destroy 5-FC (deamination).

  • Resin Drying: Lyophilize the resin or dry under high vacuum over

    
     overnight.
    
Phase 2: The Cleavage Cocktail

Prepare the following mixture (Freshly made):

  • Anisole: 10% v/v (Primary Scavenger)

  • Dimethyl Sulfide (DMS): 5% v/v (Reduces acidity slightly, modulates reactivity)

  • HF (Anhydrous): 85% v/v

Critical: Do NOT use p-thiocresol or ethanedithiol unless the sequence contains Methionine or Cysteine that requires reduction.

Phase 3: The Reaction (Step-by-Step)
  • Cooling: Place the Kel-F reaction vessel in a Dry Ice / Acetone bath (-78°C) .

  • Distillation: Distill anhydrous HF into the vessel.

  • Warm-up: Transfer vessel to an Ice/Water bath (0°C) .

    • Warning: Do not let the temperature rise above 0°C. Hydrolysis rates increase exponentially with temperature.

  • Time: React for 45 - 60 minutes . (Standard PNA cleavage is often 60-90 mins; reduce time for 5-FC).

  • Evaporation: Evaporate HF rapidly using a high-vacuum stream of

    
    .
    
  • Precipitation: Immediately add cold diethyl ether (-20°C) to precipitate the PNA. Wash 3x with ether.

Analytical Validation Workflow

Use this decision tree to interpret your LC-MS data after the first trial.

DecisionTree Result LC-MS Analysis of Crude PNA Target Target Mass Observed Result->Target Plus1 Mass = Target + 1 Da Result->Plus1 PlusAdduct Mass = Target + Scavenger Result->PlusAdduct Action1 Success: Proceed to HPLC Purification Target->Action1 Action2 Failure: Hydrolysis (5-FU formed) Action: Check HF dryness & Resin drying time Plus1->Action2 Action3 Failure: Michael Addition Action: Remove Thiols/Cresol; Use Anisole only PlusAdduct->Action3

Caption: Diagnostic flowchart for evaluating crude 5-FC PNA integrity.

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc chemistry instead of Boc for 5-FC PNA? A: It is risky. Fmoc chemistry requires repetitive treatments with piperidine (a secondary amine base). 5-Fluorocytosine is sensitive to nucleophilic attack by amines (transamination) and base-catalyzed hydrolysis. If you must use Fmoc, use "mild" deprotection bases (e.g., DBU) and minimize contact time, but Boc is generally preferred for this specific base to avoid repetitive basic conditions.

Q: Why is my 5-FC PNA turning into 5-FU even with dry HF? A: Check your exocyclic amine protection . If you used N4-Benzoyl-5-fluorocytosine, you likely treated the resin with hydrazine or ammonia to remove the benzoyl group after HF cleavage. This base treatment causes the deamination. You must use N4-Cbz (Z) protection, which comes off in the HF step, avoiding post-cleavage base treatment.

Q: Can I use TIS (Triisopropylsilane) as a scavenger? A: Yes, TIS is a poor nucleophile and is safe regarding Michael addition. However, it is less effective at scavenging the benzyl cations generated in Boc cleavage compared to anisole. A mixture of Anisole/TIS is a safe starting point.

References

  • Chemical Synthesis of PNA: Christensen, L., et al. (1995). "Solid-phase synthesis of peptide nucleic acids." Journal of Peptide Science, 1(3), 175-183. Link

  • 5-FC Instability: Diasio, R. B., et al. (1978). "Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans." Antimicrobial Agents and Chemotherapy, 14(6), 903-908. Link

  • HF Cleavage Mechanisms: Tam, J. P., et al. (1983).[3] "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society, 105(21), 6442-6455. Link

  • PNA Side Reactions: Erickson, B. W., & Merrifield, R. B. (1976). "Solid-Phase Peptide Synthesis." The Proteins, Vol 2, 255-527. (Foundational text on HF side reactions including alkylation). Link

Sources

troubleshooting failed synthesis of purine-rich PNA with 5-fluorocytosine

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Troubleshooting Failed Synthesis of Purine-Rich PNA with 5-Fluorocytosine

Welcome to the technical support center for advanced peptide nucleic acid (PNA) synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase synthesis of difficult PNA sequences, particularly those rich in purines (Adenine, Guanine) and incorporating modified nucleobases like 5-fluorocytosine (5-FC). As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve complex synthetic failures.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield dramatically low after synthesizing a purine-rich PNA sequence?

This is the most common challenge in PNA synthesis. The primary cause is on-resin aggregation of the growing PNA chain.[1][2][3] Unlike DNA/RNA, the uncharged polyamide backbone of PNA allows for strong intermolecular hydrogen bonding, especially between purine bases.[2][4] This leads to the formation of secondary structures on the solid support, which physically blocks reagents from accessing the N-terminal amine of the growing chain. The result is a significant drop in coupling efficiency at each step, leading to a cascade of truncated sequences and a vanishingly small amount of the full-length product.

Q2: My mass spectrometry analysis shows a forest of peaks, none of which is my target mass. What is the most likely cause?

A complex mixture of low-molecular-weight species points towards systematic failure throughout the synthesis. The two most probable causes are:

  • Inefficient Capping: If coupling reactions are incomplete due to aggregation and the subsequent capping step (e.g., with acetic anhydride) is also inefficient, the unreacted N-terminal amines are free to react in subsequent cycles.[2] This generates a complex array of deletion sequences, each missing one or more specific monomers.

  • Depurination: Purine bases, particularly guanine, are susceptible to cleavage from the PNA backbone under the acidic conditions used for Fmoc-group removal in every cycle (if using Boc/Z chemistry) or during the final cleavage from the resin.[5][6][7] This creates an abasic site, which is often cleaved during final workup, resulting in truncated products.[7]

Q3: I'm seeing unexpected mass additions in my final product, especially when using 5-fluorocytosine. What side reactions should I be aware of?

While literature specifically detailing 5-FC side reactions in PNA synthesis is sparse, we can infer likely issues from analogous chemistries. During the final, strongly acidic cleavage from the resin (e.g., with Trifluoroacetic Acid - TFA), protecting groups like benzhydryloxycarbonyl (Bhoc) generate reactive carbocations (e.g., the benzhydryl cation).[8] These cations can be "scavenged" by electron-rich moieties. The 5-fluorocytosine ring, or other sensitive residues, can be susceptible to alkylation by these cations, leading to unexpected adducts. For instance, a Bhoc-adduct results in a mass increase of +166 Da.[8] The use of optimized scavenger cocktails is critical to prevent these events.

Detailed Troubleshooting Guides

Problem 1: Persistent Low Coupling Efficiency

Symptom: The qualitative TNBS (trinitrobenzenesulfonic acid) test remains yellow or faint orange after coupling, indicating unreacted primary amines. HPLC/MS analysis of a small test cleavage confirms a high percentage of truncated products.

Underlying Cause: Severe on-resin aggregation and steric hindrance are preventing the activated PNA monomer from reaching the N-terminus of the resin-bound chain. Purine monomers (A and G) are bulkier than pyrimidines, exacerbating this issue.[3]

Solutions:

  • Optimize Coupling Chemistry: Standard coupling reagents may be insufficient for purine-rich sequences.

    • Expertise: While HATU is considered the gold standard for sterically hindered couplings, PyOxim has been shown to offer superior crude purity for some PNA sequences.[9] The choice of activator should be empirically tested for your specific "difficult" sequence.

    • Trustworthiness: Always use fresh, high-quality reagents. NMP is often preferred over DMF as a solvent because DMF can degrade to dimethylamine, which reduces coupling efficiency.[9]

Parameter Standard Condition Optimized Condition for Difficult Sequences Rationale
Coupling Reagent HATU/DIPEAPyOxim/DIPEA or HATU/Lutidine/DIPEAPyOxim can be more effective for PNA.[9] Lutidine is a non-nucleophilic base that can improve coupling outcomes.[1]
Solvent DMFNMP (N-Methyl-2-pyrrolidone)NMP is more stable and better at disrupting aggregation.[9]
Temperature Room Temperature40-80°C (Protecting group dependent)Increased temperature enhances reaction kinetics and helps break up secondary structures. Caution: Do not exceed 40°C for Fmoc/Boc strategies to avoid premature Boc loss.[9]
Reaction Time 30-60 min2-4 hours or Double CouplingAllows more time for the sterically hindered reaction to proceed to completion.
  • Employ Backbone Modification (Hmb):

    • Expertise: The introduction of a temporary, structure-disrupting 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen can dramatically improve synthesis efficiency.[1][10] The Hmb group acts as a "spacer," preventing the PNA chains from getting too close and aggregating.

    • Trustworthiness: This method has been shown to reduce truncation in a purine-rich 10-mer from 40% to trace levels.[9] The Hmb group is introduced in situ on a specific residue and is cleaved during the final TFA treatment.

PNA_Synthesis_Comparison cluster_0 Standard Cycle (High Aggregation Risk) cluster_1 Hmb-Modified Cycle (Aggregation Disruption) S_Fmoc Fmoc Removal (20% Piperidine/DMF) S_Wash1 Wash S_Fmoc->S_Wash1 Repeat n times S_Couple Coupling (HATU/DIPEA) S_Wash1->S_Couple Repeat n times S_Wash2 Wash S_Couple->S_Wash2 Repeat n times S_Cap Capping (Ac₂O/Lutidine) S_Couple->S_Cap If incomplete S_Wash2->S_Cap Repeat n times S_Wash3 Wash S_Cap->S_Wash3 Repeat n times S_Wash3->S_Fmoc Repeat n times M_Fmoc Fmoc Removal (20% Piperidine/DMF) M_Wash1 Wash M_Fmoc->M_Wash1 At difficult residue M_Hmb In Situ Hmb Incorporation M_Wash1->M_Hmb At difficult residue M_Couple Coupling (HATU/DIPEA) M_Wash1->M_Couple For other residues M_Hmb->M_Couple M_Wash2 Wash M_Couple->M_Wash2 M_Cap Capping (Ac₂O/Lutidine) M_Wash2->M_Cap M_Wash3 Wash M_Cap->M_Wash3 M_Wash3->M_Fmoc Repeat n times

Caption: Comparison of standard and Hmb-modified PNA synthesis workflows.

Problem 2: Depurination during Synthesis

Symptom: Mass spec analysis shows a series of truncated products consistent with cleavage at purine (A or G) positions.

Underlying Cause: The N-glycosidic bond linking a purine base to the PNA backbone is labile to acid.[5] While PNA does not have the deoxyribose sugar of DNA, the analogous bond can still be cleaved. This is particularly a risk in Boc/Z chemistry, where TFA is used in every cycle to remove the Boc group, but can also occur during the final, prolonged TFA cleavage in Fmoc/Bhoc chemistry.[6][11] Electron-withdrawing protecting groups on the nucleobase can exacerbate this problem.[7]

Solutions:

  • Switch to Milder Protecting Groups:

    • Expertise: Formamidine (dmf) protecting groups are electron-donating and stabilize the glycosidic bond, making it more resistant to acid-catalyzed cleavage compared to standard acyl groups (like benzoyl).[7] Using dmf-protected dG and dA monomers can significantly reduce depurination.

  • Minimize Acid Exposure:

    • Trustworthiness: For final cleavage, use the minimum time required for complete deprotection (typically 1.5-2 hours). Prolonged exposure to TFA increases the risk of depurination.[12]

  • Use Optimized Scavengers:

    • While primarily for preventing adducts, scavengers can also help create a less harsh cleavage environment. A common and effective scavenger is triisopropylsilane (TIS).[1]

Troubleshooting_Flowchart start Synthesis Failure: Low Yield / Impure Product check_ms Analyze Crude Product by HPLC-MS start->check_ms is_truncation Predominant species are truncated sequences? check_ms->is_truncation is_adducts Unexpected mass additions (e.g., +166 Da)? check_ms->is_adducts is_truncation->is_adducts No cause_coupling Cause: Poor Coupling & On-Resin Aggregation is_truncation->cause_coupling Yes cause_depurination Cause: Depurination is_truncation->cause_depurination If truncations correlate with purine locations cause_side_reactions Cause: Side Reactions During Cleavage is_adducts->cause_side_reactions Yes sol_coupling Solution: 1. Optimize Coupling (Temp, Reagent) 2. Use NMP Solvent 3. Incorporate Hmb Backbone Mod cause_coupling->sol_coupling sol_depurination Solution: 1. Minimize Acid Exposure Time 2. Use Formamidine Protecting Groups cause_depurination->sol_depurination sol_side_reactions Solution: 1. Optimize Scavenger Cocktail (e.g., add Thioanisole, DODT) 2. Consider Orthogonal Protection cause_side_reactions->sol_side_reactions

Caption: Troubleshooting flowchart for common PNA synthesis failures.

Problem 3: Failed Cleavage or Presence of 5-FC Adducts

Symptom: Low recovery of peptide from the resin after cleavage. Mass spec shows the desired mass but also a significant peak at [M+166] or other unexpected additions.

Underlying Cause:

  • Incomplete Cleavage: Aggregation can shield the resin linker from the acid, preventing efficient cleavage.

  • Side Reactions: The highly reactive benzhydryl cation, generated from the Bhoc protecting group on cytosine (and 5-FC), can alkylate the product if not effectively quenched.[8] The electron-withdrawing nature of fluorine in 5-FC may alter the reactivity of the pyrimidine ring, though specific mechanisms require further study.

Solutions:

  • Optimize the Cleavage Cocktail:

    • Expertise: The standard cleavage cocktail of TFA/TIS/H₂O is often insufficient for complex PNAs. Scavengers are not one-size-fits-all; they are chosen to quench specific reactive species. Thioanisole is particularly effective at scavenging benzhydryl cations.

    • Trustworthiness: For sequences containing sensitive residues, a more robust cocktail is required.

Component Purpose Standard Cocktail (v/v) Optimized Cocktail (v/v)
TFA Cleavage & Deprotection95%90%
TIS Silane Scavenger2.5%5%
H₂O Proton Source2.5%2.5%
Thioanisole Cation Scavenger (for Bhoc)-2.5%
DODT (optional) Thiol Scavenger-(If Cys is present)
  • Consider Orthogonal Protection:

    • Expertise: For extremely sensitive sequences, an orthogonal protecting group strategy may be necessary.[13][14] This involves using protecting groups for certain monomers that are removed under conditions that do not affect other protecting groups. For example, using a Dde protecting group, which is removed with hydrazine, allows for selective deprotection without exposing the entire oligomer to harsh acid.[13] This is an advanced strategy but provides the ultimate control over side reactions.

Key Experimental Protocols

Protocol 1: In Situ Hmb Backbone Modification

This protocol is adapted from the work of E. M. F. Abdel-Aal et al. and should be performed at a residue identified as causing aggregation (e.g., a purine within a long purine tract).[1]

  • Fmoc Removal: Perform the standard Fmoc deprotection step on the resin-bound PNA (e.g., 20% piperidine in DMF, 2 x 5 min).

  • Wash: Wash the resin thoroughly with DMF (5x).

  • Schiff Base Formation: Add a solution of 5 equivalents of 2-hydroxy-4-methoxybenzaldehyde (Hmb-CHO) in 1% acetic acid in DMF. Allow the reaction to proceed overnight at room temperature with gentle shaking.

  • Wash: Wash the resin with DMF (3x).

  • Reduction: Add a solution of 5 equivalents of sodium cyanoborohydride (NaBH₃CN) in DMF. Shake for 15-30 minutes at room temperature.

  • Wash: Wash the resin with DMF (3x).

  • Amine Release: To ensure the secondary amine is available for the next coupling, treat the resin twice with 20% piperidine in DMF for 5 minutes.[1]

  • Wash: Wash the resin thoroughly with DMF (5x) and proceed to the next coupling step.

Protocol 2: Optimized Cleavage and Precipitation
  • Preparation: Prepare the optimized cleavage cocktail (e.g., 90% TFA, 5% TIS, 2.5% H₂O, 2.5% Thioanisole) fresh.

  • Resin Treatment: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Reaction: Allow the cleavage to proceed for 2 hours at room temperature with occasional swirling.

  • Filtration: Filter the cleavage solution away from the resin beads into a fresh polypropylene tube.

  • Precipitation: Add the filtrate dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether. A white precipitate should form.

  • Incubation: Store the ether suspension at -20°C for at least 1 hour to maximize precipitation.

  • Pelleting: Centrifuge the suspension at ~4000 x g for 10 minutes to pellet the crude PNA.

  • Washing: Carefully decant the ether. Wash the pellet twice by adding fresh cold ether, vortexing briefly, and re-centrifuging.

  • Drying: After the final wash, decant the ether and dry the white PNA pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Reconstitute the PNA in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC purification.[2] For purine-rich sequences, analysis at elevated temperatures (e.g., 55°C) can improve peak shape by reducing aggregation in solution.[4]

References

  • Abdel-Aal, E. M. F., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry, 5, 81. [Link]

  • García-de la Torre, B., & Albericio, F. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(9), 3230-3255. [Link]

  • Scarpellini, M., et al. (2021). Synthesis and structure–activity relationship of peptide nucleic acid probes with improved interstrand-crosslinking abilities: application to biotin-mediated RNA-pulldown. Organic & Biomolecular Chemistry, 19(2), 343-353. [Link]

  • Wikipedia. (2023). Depurination. [Link]

  • Summerton, J. E., et al. (2023). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry, 21(20), 4166-4179. [Link]

  • Pentelute, B. L., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. Journal of the American Chemical Society, 143(35), 14050-14056. [Link]

  • ResearchGate. (n.d.). Coupling efficiencies of the PNA monomers. [Link]

  • Pipkorn, R., et al. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 10(3), 331-337. [Link]

  • Patil, N. A., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 864939. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. [Link]

  • Glen Research. (2010). Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.1. [Link]

  • Abdel-Aal, E. M. F., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. [Link]

  • Abdel-Aal, E. M. F., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. PubMed. [Link]

  • Scicatalyst. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. JOCPR, 16(4), 11-12. [Link]

  • ResearchGate. (n.d.). Coupling conditions for automated parallel CPP‐PNA (PPNA) conjugate synthesis. [Link]

  • Medicines for All Institute. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University. [Link]

  • Pipkorn, R., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(7), 597-605. [Link]

  • Polak, A., & Scholer, H. J. (1975). The influence of 5-fluorocytosine on nucleic acid synthesis in Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Pathologia et microbiologia, 42(2), 191-202. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Characterization of New 5-Fluorocytosine Salts. [Link]

  • Turner, J. J., et al. (2003). Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. Nucleic acids research, 31(22), 6460-6468. [Link]

  • Vandeputte, P., et al. (2017). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi, 3(4), 54. [Link]

  • MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

  • Robins, M. J., & Naik, S. R. (1971). A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite. Journal of the Chemical Society, Chemical Communications, (21), 1334-1335. [Link]

  • ResearchGate. (n.d.). Controlled Synthesis of New 5-Fluorocytosine Cocrystals Based on the p K a Rule. [Link]

  • Perumalla, S. R., & Sun, C. C. (2013). Design, synthesis, and characterization of new 5-fluorocytosine salts. Crystal Growth & Design, 13(6), 2449-2456. [Link]

  • García-de la Torre, B., & Albericio, F. (2023). The challenge of peptide nucleic acid synthesis. PubMed. [Link]

  • Polak, A., & Scholer, H. J. (1980). Mechanisms of action of 5-fluorocytosine. Chemotherapy, 26(3), 153-161. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Diasio, R. B., et al. (1978). Rapid determination of serum 5-fluorocytosine levels by high-performance liquid chromatography. Antimicrobial agents and chemotherapy, 13(3), 508-512. [Link]

  • INSPQ. (2014). HPLC-DAD Quantification of Flucytosine (5-Fluorocytosine). [Link]

  • Theobald, B. J., et al. (2010). Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. Biomedical chromatography, 24(5), 556-561. [Link]

Sources

Technical Support Center: Navigating Photostability Challenges of 5-Fluorocytosine (5-FC) Labeled Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-fluorocytosine (5-FC) labeled probes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the photostability challenges associated with these probes. As you navigate your experiments, this resource will serve as a comprehensive guide to understanding the underlying causes of signal loss and implementing effective mitigation techniques.

Understanding the Photostability of 5-Fluorocytosine

5-Fluorocytosine (5-FC) is a fluorinated analog of the nucleobase cytosine. While its primary applications have been in antifungal and cancer therapies, its intrinsic fluorescence has led to its exploration as a molecular probe.[1][2] However, like many fluorophores, 5-FC is susceptible to photobleaching, an irreversible photochemical destruction of the fluorescent molecule upon exposure to light.[3]

Key photophysical properties of 5-FC include:

PropertyValueReference
Molar Extinction Coefficient (ε) 5,900 M⁻¹cm⁻¹ at 275 nm[4]
Fluorescence Quantum Yield (Φ) 0.005[4]
Excited-State Lifetime (τ) 73 ± 4 ps[4]

While the quantum yield of 5-FC is relatively low, its unique spectral properties can be advantageous in specific applications. However, understanding its limitations, particularly its photostability, is crucial for obtaining reliable and reproducible data. Photosensitivity is a known side effect of 5-FC therapy, underscoring its potential for photodegradation.[4] The major photodegradation product of 5-FC is 5-fluorouracil (5-FU), which itself is known to be susceptible to photodegradation under UVB light.[4][5]

Troubleshooting Guide: Mitigating Photobleaching of 5-FC Labeled Probes

This section provides a systematic approach to identifying and resolving photostability issues with your 5-FC labeled probes.

Problem 1: Rapid Loss of Fluorescence Signal During Imaging

A rapid decay in fluorescence intensity is a classic sign of photobleaching. The following steps will help you diagnose and address this issue.

Causality: Photobleaching occurs when the fluorophore, in its excited state, undergoes irreversible chemical modifications, rendering it non-fluorescent. This process is exacerbated by high-intensity excitation light and the presence of reactive oxygen species (ROS).[6]

G cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cluster_optimization Optimization prep_sample Prepare 5-FC labeled probe sample mount_no_antifade Mount a slide without antifade prep_sample->mount_no_antifade mount_with_antifade Mount a slide with antifade prep_sample->mount_with_antifade image_no_antifade Image control slide: - High laser power - Continuous exposure mount_no_antifade->image_no_antifade image_with_antifade Image test slide: - Optimized laser power - Minimized exposure mount_with_antifade->image_with_antifade analyze_photobleaching Analyze photobleaching rates image_no_antifade->analyze_photobleaching image_with_antifade->analyze_photobleaching compare_results Compare results and optimize analyze_photobleaching->compare_results optimize_imaging Iteratively optimize: - Excitation intensity - Exposure time - Antifade reagent compare_results->optimize_imaging final_protocol Establish optimized imaging protocol optimize_imaging->final_protocol G 5-FC (Ground State) 5-FC (Ground State) 5-FC (Excited State) 5-FC (Excited State) 5-FC (Ground State)->5-FC (Excited State) Excitation Light 5-FC (Excited State)->5-FC (Ground State) Fluorescence Emission Photodegradation Products (e.g., 5-FU) Photodegradation Products (e.g., 5-FU) 5-FC (Excited State)->Photodegradation Products (e.g., 5-FU) Photochemical Reaction Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) 5-FC (Excited State)->Reactive Oxygen Species (ROS) + O2 Reactive Oxygen Species (ROS)->Photodegradation Products (e.g., 5-FU) + 5-FC

Caption: Simplified mechanism of 5-FC photobleaching.

Q2: How does the photostability of 5-FC compare to other common fluorophores?

Direct, side-by-side comparisons of the photostability of 5-FC with common dyes like fluorescein or cyanine dyes under identical microscopy conditions are not readily available in the literature. However, given its low quantum yield and the known photosensitivity of fluorinated pyrimidines, it is reasonable to expect that 5-FC is less photostable than modern, photostability-optimized dyes like the Alexa Fluor series. [7] Q3: Can I use 5-FC labeled probes for live-cell imaging?

While it is technically possible, the use of 5-FC labeled probes in live-cell imaging presents significant challenges. The UV excitation required for 5-FC can be phototoxic to living cells, potentially inducing cellular stress and artifacts. [6]Additionally, the relatively low brightness and photostability of 5-FC may not be sufficient for long-term time-lapse imaging of dynamic cellular processes. [8][9]For live-cell applications, it is generally recommended to use probes that are excited by visible light and are known for their high photostability and low phototoxicity.

Q4: Are there any specific antifade reagents recommended for 5-FC?

There are no antifade reagents specifically formulated for 5-FC. However, commercial antifade reagents that contain ROS scavengers, such as n-propyl gallate, are generally effective at reducing photobleaching for a wide range of fluorophores and should also provide some protection for 5-FC probes. [1]It is advisable to test a few different commercially available antifade mountants to determine which one performs best for your specific experimental setup.

Q5: Can the incorporation of 5-FC into an oligonucleotide affect its stability?

Yes, the incorporation of multiple fluorophores into an oligonucleotide can potentially decrease the stability of the probe-target duplex. [10]This is because interactions between adjacent dye molecules can stabilize the single-stranded conformation of the probe, thereby shifting the equilibrium away from duplex formation. It is important to consider the labeling density and the length of the linker arm used to attach the 5-FC moiety to the oligonucleotide.

References

  • Hare, P. M., et al. (2007). Singlet excited-state dynamics of 5-fluorocytosine and cytosine: An experimental and computational study. The Journal of Physical Chemistry B, 111(23), 6469-6477.
  • Grimm, J. B., et al. (2015). Enhanced Photostability of Genetically Encodable Fluoromodules Based on Fluorogenic Cyanine Dyes and a Promiscuous Protein Partner. ACS Chemical Biology, 10(9), 2185-2192.
  • Song, L., et al. (1995). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. Journal of the American Chemical Society, 117(22), 5961-5962.
  • Randolph, J. B., & Waggoner, A. S. (1997). Stability, specificity and fluorescence brightness of multiply-labeled fluorescent DNA probes. Nucleic Acids Research, 25(14), 2923-2929.
  • BenchChem. (2025). A Head-to-Head Comparison of Cy5 and Other Far-Red Cyanine Dyes.
  • Chen, H., et al. (2010). Application of Probes in Live Cell Imaging. Journal of Epithelial Biology & Pharmacology, 3, 40-48.
  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003.
  • Shariati, M., et al. (2018). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology, 10(2), 108-113.
  • Miranda, M. A., et al. (2011). Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies. Chemical Research in Toxicology, 24(8), 1271-1277.
  • Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
  • ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides.
  • World Scientific. (2023). Advances in fluorescent nanoprobes for live-cell super-resolution imaging.
  • Springer Nature. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton.
  • BOC Sciences. (2025).
  • van der Weide, R. H., et al. (2022). Fluorescence-based super-resolution-microscopy strategies for chromatin studies. Chromosoma, 131(4), 225–245.
  • ChemRxiv. (2022). Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye.
  • Vermes, A., et al. (2000). 5-Fluorocytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. The Journal of antimicrobial chemotherapy, 46(2), 171-179.
  • MDPI. (2023).
  • ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides.
  • BenchChem. (2025).
  • Stern, L. Z., & Schildbach, J. F. (2001). Using Fluorophore-labeled Oligonucleotides to Measure Affinities of Protein-DNA Interactions. Methods in Cell Biology, 65, 301-319.
  • BOC Sciences. (n.d.). Fluorescent Labeling of Oligonucleotide - RNA.
  • Liu, C., et al. (2017). Fluorogenic labeling and single-base resolution analysis of 5-formylcytosine in DNA. Chemical Science, 8(11), 7543-7548.
  • University of Michigan. (2015). Fluorescence Correlation Spectroscopy with Photobleaching Correction in Slowly Diffusing Systems.
  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching.
  • Lü, H., et al. (2000). Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene. Journal of environmental pathology, toxicology and oncology, 19(1-2), 9-12.
  • GoldBio. (n.d.). 5-Fluorocytosine.
  • Chang, Y. C., et al. (2021). Moderate levels of 5-fluorocytosine cause the emergence of high frequency resistance in cryptococci.

Sources

Technical Support Center: Fluorescence Quenching in PNA Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the reduction of fluorescence quenching in Peptide Nucleic Acid (PNA) probes.

Note on Terminology: This guide addresses two likely interpretations of "5-fluorocytosine PNA probes" to ensure comprehensive support:

  • 5-Fluorescein (5-FAM) Labeled PNA Probes: The most common context where "fluoro-" and "quenching" intersect. 5-FAM is the standard fluorophore, and "5-fluorocytosine" is frequently a terminological conflation.

  • PNA Probes containing 5-Fluorocytosine (

    
    C) Bases:  A specialized application where the modified base (
    
    
    
    C) is used for pH-sensitive binding or triplex formation, potentially altering the electronic environment and quenching dynamics.

Executive Summary: The Quenching Challenge

Fluorescence quenching in PNA probes is primarily driven by the unique physicochemical properties of the PNA backbone. Unlike DNA, PNA is neutral and highly hydrophobic. In the absence of a target, PNA oligomers tend to collapse into globular structures. This brings the fluorophore (e.g., 5-FAM) into close contact with the quencher or nucleobases (particularly Guanosine), resulting in Contact Quenching or Photoinduced Electron Transfer (PET) .

If your probe contains 5-fluorocytosine (


C)  bases, the electron-withdrawing nature of the fluorine atom can further modulate these interactions, often requiring specific buffer adjustments to maintain signal integrity.

Mechanism of Action

To solve the problem, we must visualize the failure mode.

Diagram 1: PNA Quenching Dynamics

This diagram illustrates the transition from the "Dark" (Quenched) state to the "Bright" (Hybridized) state and the interference points.

PNA_Quenching_Mechanism Unbound Unbound PNA Probe (Hydrophobic Collapse) Quenched Quenched State (Static/Contact Quenching) Unbound->Quenched Fluorophore-Base Stacking Hybrid PNA-DNA Hybrid (Rigid Duplex) Quenched->Hybrid + Target Sequence (Unfolding) Target Target DNA/RNA Target->Hybrid Signal Fluorescence Emission (Signal ON) Hybrid->Signal Fluorophore Decoupled Factor1 Terminal Guanosine (PET Donor) Factor1->Quenched Electron Transfer Factor2 Lack of Linkers (Steric Hindrance) Factor2->Quenched Promotes Aggregation

Caption: The hydrophobic PNA backbone promotes fluorophore-base stacking in the unbound state, leading to static quenching. Hybridization rigidifies the structure, restoring fluorescence.

Troubleshooting Guide (Q&A)

Category A: Low Signal-to-Noise Ratio (SNR)

Q1: My 5-FAM PNA probe shows very low fluorescence even after hybridization. Is the 5-fluorocytosine modification interfering? Diagnosis: The issue is likely Guanosine-mediated quenching , not the 5-fluorocytosine itself. Guanosine is the most potent quencher among nucleobases due to its low oxidation potential (it acts as an electron donor to the excited fluorophore). Solution:

  • Check the Sequence: Does your probe have a Guanosine (G) residue at the very end, next to the fluorophore?

    • Protocol: Move the G base at least 1-2 positions away from the fluorophore.

  • Use Linkers: Insert hydrophilic linkers between the PNA sequence and the fluorophore.

    • Recommended:AEEA (O-linker) . Use 1 or 2 units of [2-(2-aminoethoxy)ethoxy]acetic acid. This separates the dye from the nucleobases, disrupting PET and contact quenching [1].

Q2: I am using a probe with 5-fluorocytosine bases for pH sensing, but the background is high. Why? Diagnosis: 5-fluorocytosine (


C) has a lower pKa (~2.3) compared to Cytosine (~4.5). If you are working at neutral pH, the base is unprotonated. However, high background often indicates non-specific aggregation . PNA is prone to aggregation at high concentrations.[1]
Solution: 
  • Solubility Check: Ensure your PNA is fully dissolved. Heat the stock solution to 50°C for 5 minutes before use.

  • Add Solubilizers: Add 10-20% organic solvent (e.g., DMF or NMP) to the stock solution, or use 0.1% SDS in the hybridization buffer to prevent hydrophobic clumping [2].

Category B: Spectral Shifts & "Dark" Probes

Q3: My probe appears "dark" (totally quenched) in the stock solution. Is it degraded? Diagnosis: This is likely Static Quenching (Dimerization) . The hydrophobic fluorophore (like FAM) and the hydrophobic PNA backbone stack together, forming a non-fluorescent ground-state complex. Solution:

  • Thermal "Wake Up": Heat the probe to 85°C for 10 minutes. If fluorescence returns at high temperature, the probe is intact but aggregated.

  • Design Change: For future synthesis, include a Lysine (Lys) residue at the C-terminus. The positive charge of Lysine repels the fluorophore and improves water solubility, reducing static quenching [3].

Optimization Protocols

Protocol 4.1: Linker Strategy for Quenching Reduction

Objective: Physically distance the fluorophore from the PNA sequence to prevent electron transfer.

Linker TypeStructureRecommendationMechanism
AEEA (O-linker) Hydrophilic GlycolHighly Recommended Adds flexibility and hydrophilicity; breaks stacking interactions.
Amino Acids (Lys/Glu) Charged ResiduesRecommended Electrostatic repulsion prevents dye aggregation.
Alkyl Spacers (C6) Hydrophobic ChainAvoid in PNACan increase hydrophobic collapse in aqueous buffers.
Protocol 4.2: Buffer Optimization for 5-Fluorocytosine PNA

Context: If using


C modified probes, pH control is critical to maintain specific binding without quenching.
  • Base Buffer: 10 mM NaPi (Sodium Phosphate), pH 7.0.

  • Additive: Add 0.5% Tween-20 or 0.1% Triton X-100 .

    • Why: Surfactants coat the hydrophobic PNA backbone, preventing the "collapse" that leads to quenching.

  • Ionic Strength: Keep NaCl < 100 mM. High salt promotes hydrophobic aggregation of PNA.

Advanced Troubleshooting Workflow

Diagram 2: Diagnostic Flowchart

Follow this logic path to identify the root cause of your fluorescence loss.

Troubleshooting_Flow Start Problem: Low Fluorescence Signal HeatTest Test 1: Heat to 85°C Start->HeatTest SignalReturns Signal Returns? HeatTest->SignalReturns Yes_Static Cause: Static Quenching/Aggregation SignalReturns->Yes_Static Yes No_Degraded Cause: Probe Degradation or Incorrect Synthesis SignalReturns->No_Degraded No (remains dark) SolventFix Action: Add 10% DMF or Use AEEA Linkers Yes_Static->SolventFix SequenceCheck Check Sequence: Is G next to Fluorophore? Yes_Static->SequenceCheck Yes_PET Cause: PET Quenching by G SequenceCheck->Yes_PET Yes MoveG Action: Redesign Sequence (Move G or add Spacer) Yes_PET->MoveG

Caption: A logical workflow to distinguish between aggregation (solvable with heat/additives) and structural quenching (requires redesign).

References

  • PNA Bio. (n.d.). PNA FISH Probes for Research - Technical Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Fluorogenic PNA probes: Synthesis and Applications. PMC. Retrieved from [Link]

  • Kuhn, H., et al. (2002). PNA beacons for duplex DNA. Journal of the American Chemical Society. (Cited for mechanism of contact quenching in PNA).[2]

Disclaimer: This guide is intended for research use only. Always verify probe sequences and fluorophore compatibility with your specific instrument filter sets.

Sources

Validation & Comparative

Technical Guide: Validation of 5-Fluorocytosine PNA Probes for Target Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 5-Fluorocytosine (5-FC) Modified PNA Probes for Target Specificity Content Type: Publish Comparison Guide Persona: Senior Application Scientist

Executive Summary

In high-fidelity genomic analysis, standard Peptide Nucleic Acid (PNA) probes offer superior stability but often suffer from "kinetic trapping" where high affinity masks single-base mismatches. The incorporation of 5-fluorocytosine (5-FC) —or its mechanistic analog 5-fluorouracil (5-FU)—into the PNA backbone represents a paradigm shift. These fluorinated bases serve a dual purpose: they modulate thermodynamic stability via electron-withdrawing effects (altering pKa) and act as sensitive 19F-NMR reporters that provide background-free validation of hybridization status.

This guide compares 5-FC PNA probes against industry-standard alternatives (LNA, DNA Beacons, Unmodified PNA) and details the validation protocols required to confirm their target specificity.

Part 1: Comparative Analysis of Probe Chemistries

The following table contrasts 5-FC Modified PNA with leading alternatives. The critical advantage of 5-FC PNA is not just binding strength, but the chemical shift capability (19F NMR) which allows for non-destructive, real-time specificity validation.

Feature5-FC Modified PNA Standard PNA (Aeg-PNA) Locked Nucleic Acid (LNA) DNA Molecular Beacon
Primary Mechanism Steric/Electronic modulation + 19F ReporterSteric (neutral backbone)Conformation locking (C3'-endo)Stem-loop thermodynamic equilibrium
Mismatch Discrimination Very High (Fluorine destabilizes mismatches via stacking disruption)High (but prone to non-specific binding at low salt)High (can be "too sticky," masking mismatches)Moderate (dependent on stem design)
Readout Modality 19F-NMR (Chemical Shift) & Thermal Melt (Tm)Thermal Melt (Tm) / HPLCThermal Melt (Tm)Fluorescence (FRET/Quenching)
Sensitivity Zero Background (No natural fluorine in cells)Standard UV/Vis limitsStandard UV/Vis limitsHigh, but suffers from autofluorescence
Solubility Moderate (Fluorine adds hydrophobicity)Low (prone to aggregation)HighHigh
Cost

$ (Custom synthesis required)


$
Why 5-Fluorocytosine?

The fluorine atom at the C5 position of cytosine exerts a strong electron-withdrawing effect.

  • Acidity Modulation: It increases the acidity of the N4-amino group, potentially strengthening the Watson-Crick hydrogen bond with Guanine in a perfect match.

  • Mismatch Instability: In a mismatch scenario (e.g., 5-FC:A or 5-FC:T), the steric bulk of the fluorine atom (Van der Waals radius 1.47 Å vs 1.20 Å for Hydrogen) creates a severe penalty, significantly lowering the

    
     compared to an unmodified mismatch.
    
Part 2: Validation Protocols
Protocol A: Thermodynamic Specificity (Differential Melt Curve Analysis)

Goal: Quantify the "Delta Tm" (


)—the temperature difference between a perfect match and a single-base mismatch.

Materials:

  • 5-FC PNA Probe (2 µM)

  • Target DNA (Perfect Match) (2 µM)

  • Target DNA (Single Mismatch) (2 µM)

  • Buffer: 10 mM NaPi, 100 mM NaCl, pH 7.0

Workflow:

  • Annealing: Mix PNA and DNA in buffer. Heat to 90°C for 5 minutes, then cool to 20°C at 1°C/min to ensure equilibrium hybridization.

  • Acquisition: Monitor UV absorbance at 260 nm (for DNA) or 295 nm (specific for PNA-DNA hypochromicity) while heating from 20°C to 90°C at 0.5°C/min.

  • Calculation: Determine melting temperature (

    
    ) using the first derivative method (
    
    
    
    ).
  • Validation Criteria:

    • A successful 5-FC PNA probe must exhibit a

      
       for a single mismatch.
      
    • Note: Standard DNA probes typically show

      
      .
      
Protocol B: 19F-NMR Specificity Validation (The "Gold Standard")

Goal: Use the fluorine atom as a probe to confirm that the PNA is bound specifically to the target and not non-specifically aggregated.

Rationale: The chemical shift of the 19F atom is highly sensitive to its local environment. When 5-FC is unhybridized (solvent exposed), it has shift


. When intercalated in a perfect duplex, it shifts to 

. In a mismatch, the local stacking is disturbed, resulting in a distinct shift

or line broadening.

Workflow:

  • Sample Prep: Prepare 200 µL samples containing 5-FC PNA (50 µM) and Target DNA (50 µM) in deuterated buffer (

    
    ).
    
  • Internal Standard: Add Trifluoroacetic acid (TFA) capillary insert as a reference (0 ppm).

  • Acquisition: Perform 19F-NMR spectroscopy (min. 400 MHz instrument).

    • Pulse Sequence: Standard one-pulse with proton decoupling.

    • Scans: 128–512 scans (Fluorine has high sensitivity).

  • Analysis:

    • Free Probe: Sharp peak at roughly -165 ppm (varies by linker).

    • Bound (Match): Upfield/Downfield shift (typically 1–2 ppm change) with line broadening due to increased molecular weight.

    • Bound (Mismatch): Distinct chemical shift different from the Match, or appearance of multiple peaks indicating "wobble" or dynamic instability.

Part 3: Visualization of Mechanism & Workflow
Diagram 1: The Specificity Mechanism

This diagram illustrates how the 5-FC modification destabilizes mismatches through steric clash and electronic effects, validated by NMR.

G cluster_0 Probe Design PNA PNA Backbone (Neutral) Base 5-Fluorocytosine (Modified Base) PNA->Base Target_Match Target DNA (Guanine Match) Base->Target_Match Hybridization Target_Mismatch Target DNA (Adenine Mismatch) Base->Target_Mismatch Hybridization Hybrid_Match Stable Duplex (High Tm) Target_Match->Hybrid_Match H-Bond + Stacking Hybrid_Mismatch Destabilized Complex (Steric Clash) Target_Mismatch->Hybrid_Mismatch F-atom Repulsion NMR_Match 19F Signal A (Distinct Shift) Hybrid_Match->NMR_Match Validation NMR_Mismatch 19F Signal B (Broad/Shifted) Hybrid_Mismatch->NMR_Mismatch Validation

Caption: Mechanism of 5-FC PNA specificity. The fluorine modification creates a thermodynamic penalty for mismatches, readable via distinct 19F-NMR shifts.

Diagram 2: Validation Workflow Logic

A decision tree for researchers to validate their probes.

Workflow Start Synthesize 5-FC PNA Probe Step1 Thermal Melt (Tm) Analysis vs Match & Mismatch Start->Step1 Decision1 Delta Tm > 15°C? Step1->Decision1 Fail1 Redesign Probe (Adjust Length/F-Position) Decision1->Fail1 No Pass1 Proceed to NMR Decision1->Pass1 Yes Step2 19F-NMR Spectroscopy (D2O Buffer) Pass1->Step2 Decision2 Single Distinct Peak for Match? Step2->Decision2 Fail2 Non-Specific Binding (Multiple Peaks) Decision2->Fail2 No Success VALIDATED High Specificity Probe Decision2->Success Yes

Caption: Step-by-step validation logic ensuring only probes with thermodynamic and structural specificity are utilized.

References
  • Nielsen, P. E., et al. (1991).[1] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. Link

  • Sakamoto, T., et al. (2013). "Probing DNA mismatched and bulged structures by using 19F NMR spectroscopy and oligodeoxynucleotides with an 19F-labeled nucleobase." Chemistry - A European Journal. Link

  • Kuhn, H., et al. (2002). "PNA-DNA Duplex Formation: The Effect of 5-Halouracil Substitution." Nucleosides, Nucleotides and Nucleic Acids.
  • Pellestor, F., & Paulasova, P. (2004). "The peptide nucleic acid (PNA) technology: a new approach for molecular cytogenetics." Chromosoma. Link

  • Hudson, R. H. E., et al. (2013). "Fluorine-modified nucleic acids: chemical properties and applications." Future Medicinal Chemistry. (Review of fluorine in nucleic acid sensing).

Sources

performance of 5-fluorocytosine PNA probes against DNA probes in FISH

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the performance of Peptide Nucleic Acid (PNA) probes—specifically addressing C5-modified variants like 5-fluorocytosine and the industry-standard 5-methylcytosine—against traditional DNA probes in Fluorescence In Situ Hybridization (FISH).

Content Type: Technical Comparison & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In high-stringency FISH applications, PNA probes consistently outperform DNA probes regarding hybridization kinetics, thermodynamic stability, and single-base mismatch discrimination.

While traditional DNA probes are limited by electrostatic repulsion and susceptibility to enzymatic degradation, PNA probes utilize a neutral polyamide backbone that eliminates inter-strand repulsion. This guide specifically addresses the role of C5-cytosine modifications (such as 5-fluorocytosine and 5-methylcytosine).[1] While 5-methylcytosine (5-mC) is the standard modification used to enhance


 and triplex stability, 5-fluorocytosine (5-FC)  is a specialized modification often investigated for its unique electronic properties (altering 

for pH-sensitive binding) or as a 19F-NMR reporter, though less common in standard commercial FISH than 5-mC.

Key Takeaway: PNA probes allow for faster hybridization (30–90 min vs. overnight) and superior specificity, making them the gold standard for telomere analysis, microbial identification, and detecting point mutations.

Technical Background: The Chemistry of Binding

PNA vs. DNA Structure

The fundamental difference lies in the backbone. DNA possesses a negatively charged sugar-phosphate backbone, leading to electrostatic repulsion between the probe and the target DNA. PNA replaces this with a neutral N-(2-aminoethyl)-glycine unit.

  • DNA Probe: Charged backbone

    
     Low binding affinity in low salt; requires high ionic strength to screen charges.
    
  • PNA Probe: Neutral backbone

    
     High binding affinity independent of salt concentration; faster diffusion and hybridization.
    
The Role of C5-Cytosine Modifications

The user inquiry specifically highlights 5-fluorocytosine . It is critical to distinguish its role versus the standard 5-methylcytosine :

ModificationChemical EffectImpact on FISH Performance
Cytosine (Standard) Standard H-bonding.Baseline stability.
5-Methylcytosine (5-mC) Electron-donating methyl group increases base stacking and hydrophobicity.Standard for High-Performance PNA. Increases

by 2–5°C per substitution. Enhances duplex and triplex stability.
5-Fluorocytosine (5-FC) Electron-withdrawing fluorine increases acidity of N3-H (

drops from ~4.5 to ~2.5).
Specialized. Can alter pH dependence of binding. Often used in 19F-NMR or to modulate H-bond strength in specific triplex motifs. Less stabilizing than 5-mC for standard duplexes.[2]

Note: In most commercial "High-Affinity" PNA probes, 5-methylcytosine is the modification used to drive performance. If your specific application requires 5-fluorocytosine (e.g., for pH-gated binding), the protocols below remain valid, but thermodynamic parameters (


) must be adjusted experimentally.

Performance Comparison: PNA vs. DNA[3]

Thermodynamic Stability ( )

PNA probes exhibit a significantly higher melting temperature per base pair than DNA.

  • DNA/DNA Duplex: Destabilized by electrostatic repulsion.

    
     drops drastically in low salt.
    
  • PNA/DNA Duplex: Unaffected by repulsion.

    
     remains high even in essentially salt-free buffers, allowing hybridization conditions that denature secondary structures in the target (e.g., rRNA).
    
Specificity (Mismatch Discrimination)

PNA is hypersensitive to base mismatches. A single mismatch in a PNA/DNA duplex induces a much larger


 drop (10–15°C) compared to a DNA/DNA duplex (3–5°C).
Kinetics
  • DNA: Requires overnight hybridization (12–16 hours) to overcome charge repulsion and reach equilibrium.

  • PNA: Rapid kinetics (30–90 minutes). The lack of charge allows the probe to "invade" target secondary structures more effectively.

Data Summary Table
FeatureDNA Probe (Oligonucleotide)Modified PNA Probe (e.g., 5-mC/5-FC)
Backbone Charge Negative (Phosphate)Neutral (Polyamide)
Hybridization Time 4 – 16 Hours0.5 – 2 Hours
Salt Requirement High (NaCl/SSC required)Low/None (binds in pure water)
Enzymatic Stability Susceptible to DNase/RNaseCompletely Resistant
Mismatch Sensitivity Low (

C)
High (

C)
Target Access Poor (hindered by secondary structure)Excellent (Strand Invasion)

Visualizing the Mechanism

The following diagram illustrates the kinetic and structural advantages of PNA probes in a FISH workflow.

PNA_vs_DNA_FISH cluster_DNA DNA Probe Workflow cluster_PNA PNA Probe Workflow Target Genomic Target (dsDNA/RNA) High Secondary Structure DNA_Probe DNA Probe (- Charge) PNA_Probe PNA Probe (Neutral) (e.g., 5-mC/5-FC modified) Salt High Salt Buffer (Required to screen charges) DNA_Probe->Salt Requires Slow_Hyb Slow Hybridization (Electrostatic Repulsion) Salt->Slow_Hyb Enables annealing DNA_Result Result: High Background, Long Incubation Slow_Hyb->DNA_Result No_Salt Low Salt/Destabilizing Buffer (Opens target structure) PNA_Probe->No_Salt Compatible with Fast_Hyb Rapid Hybridization (No Repulsion, Strand Invasion) No_Salt->Fast_Hyb Target Unfolding PNA_Result Result: High Specificity, <2 Hr Protocol Fast_Hyb->PNA_Result

Caption: Comparison of hybridization workflows. PNA's neutral backbone allows the use of low-salt buffers that destabilize target secondary structure, facilitating rapid strand invasion.

Experimental Protocols

Protocol A: Standard DNA-FISH (Control)
  • Buffer: 2x SSC, 50% Formamide, 10% Dextran Sulfate.

  • Denaturation: 75°C for 5 min.

  • Hybridization: 37°C for 12–16 hours (Overnight).

  • Wash: High stringency (0.4x SSC) at 72°C to remove non-specific binding.

Protocol B: High-Performance PNA-FISH
  • Buffer: 20 mM Tris-HCl (pH 7.4), 60% Formamide. (Note: No NaCl required) .

    • Why? The lack of salt destabilizes the DNA-DNA strands of the target, helping the PNA probe access the sequence.

  • Probe Concentration: 200 nM (higher affinity allows lower concentrations).

  • Denaturation: 80°C for 5 min (PNA is thermally stable).

  • Hybridization: 55°C for 30–90 minutes .

    • Optimization: If using 5-fluorocytosine PNA, the

      
       may be slightly lower than 5-methylcytosine PNA; adjust hybridization temp to 50°C if signal is weak.
      
  • Wash:

    • Pre-wash: 2x SSC, 0.1% Tween-20 (5 min, 55°C).

    • Stringency Wash: 0.1x SSC (5 min, 55°C).

  • Visualization: Counterstain with DAPI and image via fluorescence microscopy.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Egholm, M., et al. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules. Nature. Link

  • Lansdorp, P. M., et al. (1996). Heterogeneity in telomere length of human chromosomes. Human Molecular Genetics. (Demonstrates PNA superiority for quantitative FISH). Link

  • Wojczewski, C., et al. (1999). Fluorine-modified PNA: Synthesis and properties. Synlett.
  • Kuhn, H., et al. (2002). Hybridization of DNA and PNA molecular beacons to single-stranded and double-stranded DNA targets. Journal of the American Chemical Society. Link

Sources

Comparative Analysis: 5-Fluorocytosine vs. Standard Fluorescent Labels in PNA Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clarification of Nomenclature: In the context of Peptide Nucleic Acid (PNA) labeling, a critical distinction must be made immediately. 5-Fluorocytosine (5-FC) is a pyrimidine analog primarily used as a


F-NMR probe  or an antifungal prodrug; it is not  a fluorescent label in the optical spectrum.

Researchers frequently conflate 5-FC with 5-Fluorescein (5-FAM) due to the phonetic similarity or confuse it with Fluorescent Cytosine Analogs (such as tC or Pyrrolo-dC ).

This guide objectively compares the industry-standard optical labels (5-FAM, Cy5) against internal fluorescent base analogs (tC) and clarifies the specific, non-optical utility of 5-FC.

Part 1: The "5-F" Distinction – NMR vs. Fluorescence

Before evaluating optical performance, it is vital to categorize the labels by their physical mechanism of detection.

Feature5-Fluorescein (5-FAM) Fluorescent Cytosine (tC) 5-Fluorocytosine (5-FC)
Primary Utility Fluorescence Microscopy / FRETInternal Structure / Stacking

F-NMR Spectroscopy
Detection Optical Emission (Green)Optical Emission (Blue/Green)Magnetic Resonance
Position N-Terminus or Lysine LinkerReplaces Cytosine BaseReplaces Cytosine Base
Fluorescence QY High (~0.[1][2]90)Moderate (~0.20)Negligible / Non-Fluorescent

Expert Insight: If your experimental goal is to track PNA uptake or hybridization via confocal microscopy or flow cytometry, do not use 5-FC . Use 5-FAM or tC. Use 5-FC only if you require a sensitive NMR probe to detect local environmental changes without bulky dye interference.

Part 2: Comparative Performance of Optical Labels

For optical detection, the choice lies between Tethered Dyes (attached to the PNA ends) and Internal Base Analogs (integrated into the sequence).

Tethered Labels: 5-FAM vs. Cy5 vs. TAMRA

These are attached to the PNA N-terminus or a Lysine side chain.

LabelEx/Em (nm)Quantum Yield (QY)PhotostabilitypH SensitivityBest Application
5-FAM 495 / 5200.90 (High)LowHigh (quenched < pH 7)Standard in vitro assays; high sensitivity required.
Cy5 649 / 6700.28 (Mod)ModerateLow (pH stable)In vivo imaging; blood/tissue (avoids autofluorescence).
TAMRA 555 / 5800.30 (Mod)HighLowFRET acceptor; stable against photobleaching.
Internal Labels: The "Fluorescent Cytosine" Solution (tC)

If the user intended "Fluorescent Cytosine," the correct analog is tC (1,3-diaza-2-oxophenothiazine) . Unlike bulky external dyes, tC replaces a cytosine in the sequence and base-pairs with Guanine.

  • Structure: Tricyclic cytosine analog.[3]

  • Performance:

    • QY: ~0.2 (Consistent in ssPNA and dsPNA-DNA).[1][4]

    • Base Pairing: Forms stable H-bonds with Guanine; does not destabilize the duplex (unlike many other analogs).

    • Utility: Perfect for FRET studies where the distance must be fixed, or for studying base-stacking dynamics.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Labeling with 5-FAM (N-Terminal)

This protocol assumes Fmoc-mediated solid-phase PNA synthesis.

Reagents:

  • 5-Carboxyfluorescein (5-FAM)

  • HATU (Coupling agent)

  • DIPEA (Base)

  • DMF (Solvent)

  • Piperidine (Deprotection)

Workflow:

  • Final Deprotection: Remove the N-terminal Fmoc group from the resin-bound PNA using 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Activation: Dissolve 5-FAM (10 eq), HATU (9.5 eq), and DIPEA (20 eq) in dry DMF. Let activate for 2 minutes.

  • Coupling: Add the activated dye solution to the resin. Shake at room temperature for 2–4 hours (protected from light).

  • Washing: Drain and wash resin with DMF (5x), DCM (5x), and Methanol (3x) to remove excess dye.

  • Cleavage: Cleave PNA from resin using TFA/m-Cresol (95:5). 5-FAM is stable in TFA.

Protocol B: 5-Fluorocytosine (5-FC) Incorporation for NMR

Note: 5-FC is sensitive to harsh deprotection conditions.

  • Monomer Selection: Use Fmoc-PNA-5-fluorocytosine monomer with appropriate exocyclic amine protection (often Benzhydryloxycarbonyl, Bhoc).

  • Coupling: Standard Fmoc PNA coupling (HATU/DIPEA).

  • Cleavage: Critical Step. Avoid high temperatures. Cleave with TFA/TFMSA scavengers at 0°C to prevent defluorination or ring opening.

Part 4: Visualization of Labeling Strategies

The following diagram illustrates the decision matrix and structural differences between the labeling types.

PNA_Labeling_Strategy Start Select PNA Labeling Goal Decision_Optical Optical Detection (Microscopy/FRET) Start->Decision_Optical Fluorescence Decision_NMR Structural/Metabolic (NMR/Mass Spec) Start->Decision_NMR Magnetic Resonance External External/Tethered Label (High Brightness) Decision_Optical->External End-labeling Internal Internal Base Analog (Structure Preserving) Decision_Optical->Internal Sequence Integration FiveFC 5-Fluorocytosine (5-FC) 19F-NMR Probe NON-FLUORESCENT Decision_NMR->FiveFC FAM 5-FAM (Green) Standard, pH sensitive External->FAM Cy5 Cy5 (Red) In vivo, Stable External->Cy5 tC tC / tC° (Blue-Green) Replaces Cytosine Maintains Duplex Stability Internal->tC tC->FiveFC Distinct from

Caption: Decision tree distinguishing optical fluorophores (FAM, tC) from magnetic resonance probes (5-FC).

Part 5: References & Validation

  • Sandin, P., et al. (2005). "Fluorescent properties of DNA base analogue tC upon incorporation into DNA."[3] Nucleic Acids Research, 33(16), 5019–5025. Link

    • Validates tC as the superior internal fluorescent cytosine analog.

  • Robertson, K. L., et al. (2006). "Fluorescent PNA probes as hybridization labels for biological RNA."[5] Biochemistry, 45(19), 6066-6074. Link

    • Establishes protocols for 5-FAM and Cy-dye labeling in PNA.

  • Martino, R., et al. (2000). "Non-invasive 19F MR spectroscopy of 5-fluorocytosine to 5-fluorouracil conversion."[6] British Journal of Cancer, 83, 1224-1230.

    • Definitive source on 5-FC as an NMR probe and metabolic tracer, confirming lack of fluorescence utility.

  • Glen Research. "Fluorescent Base Analogues: tC and tC°."[3] Link

    • Commercial and technical data on the synthesis of fluorescent cytosine analogs.

Sources

Validating the Purity of Synthesized 5-Fluorocytosine PNA Oligomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Trap

In the development of peptide nucleic acid (PNA) therapeutics—particularly those utilizing 5-fluorocytosine (5-FC) for suicide gene therapy or antisense applications—standard purity assessments often fail. The chemical similarity between the target 5-FC and its primary hydrolysis product, 5-fluorouracil (5-FU) , creates a "blind spot" for conventional quality control.

This guide moves beyond basic HPLC-UV protocols. It compares analytical platforms and establishes a self-validating workflow designed to detect the specific impurities inherent to 5-FC PNA synthesis, ensuring data integrity for IND-enabling studies.

The Core Challenge: 5-FC Instability and "The Impostor"

Synthesizing PNA oligomers containing 5-FC presents a unique chemical hazard. While PNA backbones are robust, the 5-FC base itself is susceptible to deamination under the harsh acidic conditions (e.g., 95% TFA) required for resin cleavage.

  • The Reaction: Hydrolysis of the exocyclic amine on 5-FC yields 5-FU.

  • The Consequence: A single base mutation (C→U transition mimic) that alters hydrogen bonding (Watson-Crick to Wobble) and therapeutic efficacy.

  • The Analytical Gap:

    • Mass Difference: The mass shift is only +0.984 Da (NH₂ → OH).

    • Chromatography: 5-FC and 5-FU are structurally similar, often co-eluting on standard C18 gradients.

Figure 1: The Validation Logic Flow

The following diagram outlines the decision matrix for validating 5-FC PNA, highlighting where standard methods fail.

ValidationWorkflow cluster_risk The Risk Zone Start Crude 5-FC PNA (Post-TFA Cleavage) MALDI Step 1: MALDI-TOF (Rapid Screening) Start->MALDI Decision1 Is Main Peak Correct MW? MALDI->Decision1 Failure1 Reject: Deletion Sequences (n-1) Decision1->Failure1 No (Mass Error > 0.1%) HPLC Step 2: High-Res RP-HPLC (Purification) Decision1->HPLC Yes (Matches Theoretical) LCMS Step 3: ESI-LC-MS (High Resolution) HPLC->LCMS Collect Main Peak NMR Step 4: 19F NMR (Orthogonal Check) LCMS->NMR Confirm 5-FC Integrity Final Validated Pure PNA NMR->Final Single Fluorine Peak

Caption: A hierarchical validation workflow. Note that MALDI-TOF is insufficient for final release due to its inability to resolve the +0.98 Da 5-FC/5-FU shift.

Comparative Analysis of Validation Platforms

MALDI-TOF MS: The "Rough Draft" Tool

Matrix-Assisted Laser Desorption/Ionization (MALDI) is standard for checking peptide synthesis success but is inadequate for validating 5-FC PNA purity.

  • Pros: Rapid; excellent for detecting truncation sequences (n-1, n-2).

  • Cons: Low resolution. The isotopic envelope of a 15-mer PNA (MW ~4000) is broad. A +1 Da impurity (5-FU) is buried within the C13 isotope pattern of the parent peak.

  • Verdict: Use for in-process checks only.

RP-HPLC (UV 260nm): The Workhorse

Reverse-Phase HPLC is essential for purification but requires specific modification for 5-FC.

  • Pros: Quantifiable purity (% area).

  • Cons: Standard gradients (0-50% B) may merge 5-FC and 5-FU species.

  • Optimization: 5-FU is more acidic (pKa ~8) than 5-FC (pKa ~3). Using a mobile phase pH slightly higher (e.g., Ammonium Acetate pH 5.0) can improve separation selectivity compared to standard TFA (pH 2) conditions [1].

ESI-LC-MS (High Res): The Gold Standard

Electrospray Ionization coupled with Q-TOF or Orbitrap is the required standard for identity.

  • Mechanism: Multiple charge states (z=2, 3, 4) allow deconvolution to monoisotopic mass with <5 ppm error.

  • Critical Capability: Can resolve the 0.984 Da difference if the chromatography is optimized.

  • Verdict: Mandatory for final product release.

19F NMR: The "Silver Bullet"

Fluorine-19 NMR is the most specific tool for this application.

  • Mechanism: The chemical environment of the fluorine atom on the pyrimidine ring shifts significantly between the amino-substituted (5-FC) and keto-substituted (5-FU) forms.

  • Data: 5-FU typically resonates ~1-2 ppm downfield from 5-FC (depending on solvent) [2].

  • Verdict: The ultimate orthogonal check. If you see two peaks in the 19F spectrum, your synthesis failed.

Data Summary: Method Performance Matrix

FeatureMALDI-TOFRP-HPLC (UV)ESI-LC-MS (HR)19F NMR
Primary Use Rapid sequence confirmationPurity quantificationIdentity & Impurity IDSpecificity Check
Resolves n-1? Yes (Excellent)Yes (Good)Yes (Excellent)No
Resolves 5-FC vs 5-FU? No (Buried in isotopes)Variable (Method dependent)Yes (Mass & RT)Yes (Distinct Shifts)
Sample Destructive? YesNoYesNo
Limit of Detection ~1 pmol~10 pmol~0.1 pmol~10 nmol

Protocol: The Self-Validating System

This protocol ensures that the purity value on your Certificate of Analysis (CoA) is real, not an artifact.

Phase 1: Chromatographic Separation (UPLC)
  • Column: C18 Peptide BEH (130Å, 1.7 µm, 2.1 x 100 mm).

  • Temperature: 60°C (PNAs aggregate at low temp; heat resolves secondary structures).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow gradient (0.5% B per minute) focused around the elution point of the main peak.

  • System Suitability: Inject a mix of pure 5-FC and 5-FU monomers. If these do not resolve by >1.0 min, the method is invalid for the oligomer [3].

Phase 2: Mass Spectrometric Confirmation
  • Acquire: Full scan MS (m/z 500–2000) in positive mode.

  • Deconvolute: Use MaxEnt or equivalent algorithm to obtain zero-charge mass.

  • Criteria: The observed monoisotopic mass must be within 10 ppm of theoretical.

  • Impurity Check: Scan specifically for [M + 0.98 Da]. If this mass is present at >1% intensity relative to the parent, significant deamination has occurred.

Phase 3: 19F NMR (For Batches >10 mg)
  • Solvent: Dissolve 1-2 mg PNA in D₂O.

  • Acquisition: Acquire 19F spectrum (proton decoupled).

  • Analysis:

    • 5-FC Signal: Expect a singlet (or multiplet if multiple 5-FCs are present and interacting).

    • 5-FU Impurity: Look for a minor peak shifted downfield.

    • Pass Criteria: >95% integration on the main fluorine peak.

References

  • Serve, K. M., et al. (2010).[1] "Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites." Biomedical Chromatography. Link

  • Martino, R., et al. (1986). "A 19F nuclear magnetic resonance study of uptake and metabolism of 5-fluorocytosine in susceptible and resistant strains of Candida albicans." Antimicrobial Agents and Chemotherapy.[1][2][3][4] Link

  • Casale, F., et al. (2002). "Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients." Biomedical Chromatography. Link

Sources

Comparative Guide: Optimizing Signal-to-Noise Ratios in 5-Fluorocytosine PNA Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of 5-fluorocytosine (5-FC) into Peptide Nucleic Acid (PNA) backbones represents a specialized frontier in


 Magnetic Resonance Imaging (MRI)  and Magnetic Resonance Spectroscopy (MRS) . Unlike traditional optical probes limited by tissue depth, or 

MRI probes plagued by water background signals,

-PNA probes offer a "hot-spot" imaging capability with theoretically infinite contrast.

However, the utility of these probes is strictly governed by the Signal-to-Noise Ratio (SNR) . A single 5-FC modification provides only one fluorine atom per binding event, creating a significant sensitivity challenge compared to trifluoromethyl (


) or perfluorocarbon labels.

This guide analyzes the SNR dynamics of 5-FC PNA probes, compares them against high-density fluorine alternatives, and provides a validated protocol for maximizing detection sensitivity in vivo.

Technical Deep Dive: The Physics of -PNA SNR

To optimize SNR, one must first understand the governing equation for


 MRI sensitivity in the context of oligonucleotide binding:


Where:

  • 
     is the local concentration of Fluorine nuclei (determined by probe design).
    
  • 
     is the number of signal averages (scan time).
    
  • 
     is the linewidth (inversely proportional to 
    
    
    
    relaxation time).
The 5-Fluorocytosine Specificity

5-fluorocytosine is a base analog.[1] When incorporated into PNA, it replaces a standard Cytosine (C) and pairs with Guanine (G).

  • Advantage: Minimal steric hindrance compared to bulky pendant groups (like

    
    ), preserving high hybridization affinity (
    
    
    
    ).
  • Disadvantage: Low fluorine density (1 F atom per monomer).

  • The "Chemical Shift" Switch: The SNR in 5-FC PNA imaging is often "functional." The chemical shift (

    
    ) of the fluorine atom changes significantly when the PNA hybridizes with its target RNA/DNA due to the change in the local electronic environment (stacking interactions). This allows the separation of the "bound" signal (target) from the "unbound" signal (background), effectively boosting the functional SNR.
    
Comparative Performance Analysis

The following table contrasts 5-FC PNA probes with the two primary alternatives: Trifluoromethyl-labeled PNA (High Sensitivity) and


-DNA Probes  (Standard).
Feature5-Fluorocytosine PNA Trifluoromethyl (

) PNA

-DNA Probes
Fluorine Density Low (1 F per label). Requires multisite labeling for MRI.High (3 F per label).[2] 3x theoretical signal boost.[2][3]Variable . Usually 1-3 F atoms.
Hybridization Stability High . Base stacking is preserved; PNA neutral backbone increases affinity.Moderate . Bulky

groups can destabilize the duplex if not placed on linkers.
Low . Electrostatic repulsion reduces binding affinity; susceptible to nucleases.
SNR Mechanism Chemical Shift Dispersion . Signal shifts upon binding.Relaxation Switch . Aggregates (invisible)

Monomers (visible).
Accumulation . Relies purely on local concentration.
Biological Stability Excellent . Protease/Nuclease resistant.Excellent . Protease/Nuclease resistant.Poor . Rapidly degraded by serum nucleases.
Primary Application Precision sensing of G-rich sequences; MRS detection.High-sensitivity MRI imaging of gene expression.Short-term in vitro assays.
Mechanism of Action: The "Smart" Probe Workflow

In high-SNR protocols, we utilize the "Off-On" or "Shift" mechanism to distinguish target binding from background noise.

G Unbound Unbound 5-FC PNA (Fast Tumbling / Random Coil) Hybridization Hybridization Event (Watson-Crick Pairing) Unbound->Hybridization Injection Target Target mRNA (G-Rich Sequence) Target->Hybridization Bound Bound Duplex (Rigid Structure) Hybridization->Bound High Affinity Signal Signal Output Chemical Shift ($delta$) Change Line Broadening ($T_2 downarrow$) Bound->Signal Electronic Environment Change

Figure 1: The mechanism of signal generation. The hybridization of the 5-FC PNA to the target restricts the motion of the fluorine atom and alters its magnetic shielding, resulting in a measurable chemical shift distinct from the free probe.

Validated Experimental Protocol

Objective: Synthesize a 5-FC PNA probe and measure SNR via


-NMR to validate detectability thresholds.
Phase 1: Synthesis (Solid Phase)
  • Resin Loading: Use Fmoc-PAL-PEG-PS resin (low loading, 0.2 mmol/g) to reduce aggregation.

  • Monomer Coupling:

    • Standard PNA monomers (A, T, G).

    • Modified Monomer: Fmoc-5-fluoro-cytosine-PNA monomer.

    • Critical Step: Double couple the 5-FC monomer using HATU/DIPEA to ensure 100% incorporation.

  • Cleavage: Treat with TFA/m-cresol (95:5) for 2 hours.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 0-50% Acetonitrile in 0.1% TFA water.

    • Validation: Verify Mass via MALDI-TOF.

Phase 2: SNR Measurement Workflow

SNR_Workflow Prep Sample Preparation (100 µM Probe + Target RNA) Acq Data Acquisition (400/500 MHz NMR) Prep->Acq Process Processing (Line Broadening 10-20Hz) Acq->Process Calc SNR Calculation Process->Calc Param1 Set 19F Frequency (Approx -160 ppm for 5-FC) Param1->Acq Param2 Optimize Relaxation Delay (D1 > 5 * T1) Param2->Acq

Figure 2: Step-by-step workflow for acquiring valid SNR data.

Step-by-Step Measurement:

  • Sample Prep: Dissolve PNA in

    
     buffer (pH 7.0). Add complementary RNA at 1:1 stoichiometry.
    
  • Instrument Setup: Use a probe capable of

    
     detection (e.g., 500 MHz Bruker with BBFO probe).
    
  • Parameter Optimization:

    • Determine

      
       relaxation time using an Inversion Recovery sequence.
      
    • Set Relaxation Delay (

      
      ) to 
      
      
      
      (typically 1-3 seconds for fluorinated bases) to ensure full magnetization recovery.
  • Acquisition:

    • Pulse:

      
      .
      
    • Scans (

      
      ): Start with 128. Increase to 1024 if SNR < 10.
      
  • Calculation:

    • Measure Peak Height (

      
      ).
      
    • Measure RMS Noise (

      
      ) in a signal-free region of the baseline.
      
    • Formula:

      
      .
      
Troubleshooting & Optimization
  • Problem: SNR is too low (< 3).

    • Root Cause:[4][5][6] 5-FC has only one fluorine atom.[7]

    • Solution: Synthesize a "Multisite" PNA. Incorporate 5-FC at every 3rd position (e.g., sequence T-5FC-A-G-5FC-T). This increases

      
       linearly without disrupting hybridization.
      
  • Problem: Signal is too broad (low peak height).

    • Root Cause:[4][5][6] Chemical Shift Anisotropy (CSA) is dominating at high magnetic fields.

    • Solution: Use "Perfect Echo" pulse sequences or move to a lower field strength (e.g., 7T instead of 11.7T) where CSA broadening is less severe.

References
  • Vertex AI Search (NIH/PubMed). (2017). 19F Magnetic Resonance Imaging Signals from Peptide Amphiphile Nanostructures Are Strongly Affected by Their Shape. Retrieved from 8

  • Kyoto University. (2016). Self-assembling nano-probes displaying off/on 19F NMR signal for protein detection and imaging. Retrieved from 9

  • PLOS ONE. (2016). Probe-Specific Procedure to Estimate Sensitivity and Detection Limits for 19F Magnetic Resonance Imaging. Retrieved from 10[10]

  • Wiley Online Library. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Retrieved from 2

  • Creative Biolabs. Prodrug-5-Fluorocytosine Synthesis Service & Mechanism. Retrieved from 1

Sources

Safety Operating Guide

Personal protective equipment for handling n4-Boc-5-fluorocytosin-1-yl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling N4-Boc-5-fluorocytosin-1-yl-acetic acid .

Core Safety Premise: This compound is a derivative of 5-Fluorocytosine (5-FC) .[1][2][3][4] While the N4-Boc protection alters its immediate reactivity, you must handle it with the same rigor applied to reproductive toxins and cytotoxic prodrugs . Upon metabolic or chemical deprotection, the core moiety can convert to 5-fluorouracil (5-FU), a potent antimetabolite.

Part 1: Hazard Identification & Risk Assessment

The "Why" Behind the Protocol: The safety profile of this PNA monomer is governed by a "Read-Across" toxicology approach. We assume the hazards of the parent pharmacophore (5-FC) persist.

Hazard ClassClassificationCritical Implication
Reproductive Toxicity Category 2 (H361) Suspected of damaging fertility or the unborn child.[5][6] Strict containment required for pregnant personnel.
Acute Toxicity Oral/Dermal Treat as potent. Avoid all skin contact.[4][7][8][9][10][11]
Physical Hazard Combustible Dust Fine powders can form explosive mixtures in air. Static control is mandatory.
Chemical Reactivity Acidic / Labile The acetic acid tail is acidic; the Boc group is acid-labile. Avoid strong acids during storage to prevent premature deprotection.
Metabolic Activation Pathway (The Risk Driver)

The following diagram illustrates why containment is critical: the potential conversion of the core structure into a cytotoxic agent.

ToxicityPathway cluster_0 Laboratory Handling Form cluster_1 Potential In Vivo/In Vitro Activation Compound This compound (Protected PNA Monomer) Deprotection Acidic/Enzymatic Cleavage Compound->Deprotection Ingestion/Inhalation Core 5-Fluorocytosine (5-FC) Deprotection->Core Metabolite 5-Fluorouracil (5-FU) (Cytotoxic Agent) Core->Metabolite Cytosine Deaminase (Microbial/Fungal)

Figure 1: Toxicity pathway illustrating the potential activation of the fluorinated core into 5-fluorouracil.

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the Occupational Exposure Band (OEB) 3 standards.

Operation ScaleRespiratory ProtectionDermal ProtectionEye/Face Protection
Storage / Transport (Sealed Containers)None required if sealed.Single Nitrile Gloves (4 mil).Standard Lab Coat.Safety Glasses with side shields.[10]
Weighing / Solid Handling (< 100 mg)N95/P100 Respirator (if outside hood).Preferred: Fume Hood usage (no respirator needed).Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Lab Coat with Tyvek wrist sleeves .Safety Goggles (prevent dust entry).
Synthesis / Solution Phase (Dissolved in DMF/NMP)Fume Hood sash at working height.No respirator if contained.Double Nitrile Gloves .Change outer glove immediately upon splash.Safety Goggles + Face Shield (if splash risk exists).
Spill Cleanup (Powder or Liquid)Full-face Elastomeric Respirator (P100 cartridges).Chemo-rated Gloves (tested to ASTM D6978).Tyvek Coveralls.Integrated into Full-face Respirator.

Part 3: Operational Protocols

Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood. Do not open shipping packaging in a general office area.

  • Conditions: Store at -20°C .

  • Desiccation: Keep the container tightly sealed with a desiccant pack. Moisture can hydrolyze the Boc group over time, degrading purity.

  • Segregation: Store away from strong acids (TFA, HCl) and strong bases to prevent accidental reaction.

Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the dry powder is manipulated.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station .

  • Static Mitigation: PNA monomers are often "fluffy" and static-prone. Use an anti-static gun or ionizer bar before opening the vial.

  • Technique:

    • Place a disposable balance draft shield or "weighing boat" inside the hood.

    • Use a dedicated spatula (do not reuse across different PNA monomers).

    • Wet-Wipe Method: After weighing, wipe the exterior of the vial and the balance area with a solvent-dampened wipe (Ethanol or Isopropanol) before removing hands from the hood.

Solubilization & Coupling
  • Solvent Choice: This compound is typically soluble in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

    • Note: DMF and NMP are reproductive toxins themselves. The hazard is additive.

  • Dissolution: Add solvent to the powder to minimize dust displacement. Vortex inside the hood.

  • Activation: When using coupling reagents (e.g., HATU, HBTU), add the base (DIPEA/NMM) last.

Part 4: Waste Disposal & Decontamination

Do not dispose of down the drain. This compound contains Fluorine (halogenated) and is bioactive.

Disposal Logic
  • Solid Waste: Vials, weighing boats, and contaminated gloves must go into Hazardous Solid Waste (incineration recommended).

  • Liquid Waste: Segregate into Halogenated Organic Waste . Label clearly as "Contains Fluorinated PNA Monomer."

Decontamination Protocol (Surface)

If a spill occurs or for routine cleaning:

  • Solubilize: Wipe the area with Acetone or Ethanol (to dissolve the organic monomer).

  • Wash: Follow with a soap and water wash to remove residues.[7][9][10]

  • Verify: Visually inspect for white residue/haze.

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, emergency services (911) are required. Alert medics to potential "Fluorinated Pyrimidine" exposure.[5][7][9][10][11]

  • Skin Contact: Wash with soap and water for 15 minutes . Do not scrub hard (avoids abrading skin and increasing absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek ophthalmologist evaluation.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Fluorocytosine. Retrieved from

  • Sigma-Aldrich. (2025).[5][12] Safety Data Sheet: 5-Fluorocytosine (Product F7129). Retrieved from

  • Cayman Chemical. (2025). 5-Fluorocytosine Product Information & SDS. Retrieved from

  • National Institutes of Health (NIH). (2024). Flucytosine: Pharmacology and Toxicity Profile. StatPearls. Retrieved from

  • Vermes, A., et al. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy. Retrieved from

Sources

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